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3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Documentation Hub

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  • Product: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • CAS: 65535-86-6

Core Science & Biosynthesis

Foundational

Architecting 3D Chemical Space: A Technical Guide to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Executive Summary In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic scaffolds has historically led to high attrition rates in clinical trials due to poor solubility and off-target toxicity. As...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic scaffolds has historically led to high attrition rates in clinical trials due to poor solubility and off-target toxicity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward incorporating three-dimensional, sp3 -rich building blocks to mitigate these liabilities.

This whitepaper provides an in-depth technical analysis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) [1]. By fusing a piperidine ring with a sterically shielded neopentyl ketal, this spirocyclic building block offers an elegant solution for projecting pharmacophores into 3D space while maintaining robust chemical stability during complex multi-step syntheses.

Structural and Conformational Analysis

The molecular architecture of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane consists of two orthogonal six-membered rings joined at a single spiro carbon (C6).

  • The Piperidine Core (9-aza): Provides a highly versatile secondary amine handle. This nucleophilic nitrogen is primed for downstream functionalization, including alkylation, acylation, or Buchwald-Hartwig cross-coupling.

  • The Neopentyl Ketal (1,5-dioxa-3,3-dimethyl): This is not merely a protecting group; it is a strategic structural motif. Standard ethylene glycol ketals of 4-piperidone are notoriously labile. The incorporation of the gem-dimethyl group (neopentyl moiety) leverages the Thorpe-Ingold effect to accelerate ketal formation. More critically, the bulky methyl groups provide immense steric shielding to the acetal oxygens, drastically reducing the rate of premature acidic hydrolysis during subsequent synthetic steps[2].

Physicochemical Profiling

By replacing planar aromatic rings with this fully saturated spirocycle, chemists can significantly increase the Fraction of sp3 carbons ( Fsp3 ), a metric directly correlated with improved clinical success and enhanced aqueous solubility[3].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
CAS Registry Number 65535-86-6
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Fraction sp3 ( Fsp3 ) 1.00 (Fully saturated)
Topological Polar Surface Area (tPSA) 30.5 Ų
Estimated LogP 1.2 – 1.8
Physical State Viscous liquid to low-melting solid

Synthetic Methodologies and Causality

The utility of this building block relies on the ability to synthesize it cleanly and deprotect it selectively. The following protocols are designed as self-validating systems to ensure high fidelity in your workflows.

Protocol 1: Thermodynamic Synthesis via Dean-Stark Ketalization

Objective: Condense 4-piperidone with neopentyl glycol to form the spirocyclic core. Causality: 4-Piperidone free base is highly unstable and rapidly undergoes self-aldol condensation. Therefore, the stable hydrochloride salt is used. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing a Dean-Stark apparatus to continuously remove the water byproduct, thereby driving the thermodynamically controlled equilibrium to absolute completion.

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask with 4-piperidone hydrochloride (1.0 equiv), 2,2-dimethyl-1,3-propanediol (neopentyl glycol, 1.2 equiv), and p-Toluenesulfonic acid monohydrate (p-TsOH, 1.1 equiv) in anhydrous toluene (0.2 M).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the vigorously stirred suspension to reflux (~110 °C).

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect in the trap (typically 12–16 hours). This provides direct, visual confirmation of thermodynamic completion.

  • Workup & Neutralization: Cool the mixture to room temperature. Wash the organic layer with 1M aqueous NaOH (2x) to neutralize the p-TsOH and liberate the secondary amine free base.

  • Isolation: Extract the aqueous layer with Ethyl Acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target compound.

SynthesisWorkflow P 4-Piperidone HCl Spiro 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) P->Spiro p-TsOH, Toluene Dean-Stark Reflux NG Neopentyl Glycol NG->Spiro p-TsOH, Toluene Dean-Stark Reflux Func N-Functionalized Intermediate (Alkylated/Acylated) Spiro->Func R-X, Base or Buchwald-Hartwig Target Deprotected Ketone Target Func->Target 6M HCl, THF, 60°C (Ketal Hydrolysis)

Caption: Workflow for the synthesis and downstream utilization of the spirocyclic building block.

Protocol 2: Acid-Mediated Deprotection (Revealing the Ketone)

Objective: Hydrolyze the neopentyl ketal to reveal the reactive ketone for late-stage functionalization. Causality: Because the 3,3-dimethyl groups sterically shield the acetal, mild acids (like acetic acid or dilute HCl at room temperature) will fail to deprotect the molecule. Harsh, forcing conditions are strictly required to overcome this steric barrier[2].

Step-by-Step Methodology:

  • Solvation: Dissolve the N-functionalized spirocyclic intermediate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 6M aqueous HCl.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the starting material should disappear, replaced by a peak corresponding to [M - 86] (loss of the neopentyl glycol fragment). This usually takes 4–8 hours depending on the N-substituent.

  • Quenching: Cool to 0 °C and carefully neutralize the acidic mixture by dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8.

  • Extraction: Extract the liberated ketone with Dichloromethane (DCM), dry, and concentrate.

Strategic Applications in Drug Discovery

The integration of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane into a drug candidate's architecture serves multiple strategic purposes:

  • Escape from Flatland: As demonstrated by Lovering et al., increasing the Fsp3 character of a molecule directly correlates with its progression from discovery to clinical approval[3]. The orthogonal planes of the spirocycle disrupt flatland, preventing π−π stacking that often leads to poor solubility and aggregation.

  • hERG Liability Reduction: Highly lipophilic, planar basic amines are notorious for blocking the hERG potassium channel, a major cardiovascular liability. The 3D bulk of this spirocycle lowers the LogD compared to flat aromatics, significantly reducing hERG binding affinity.

  • Metabolic Stability: The neopentyl moiety acts as a steric shield against Cytochrome P450 (CYP) mediated oxidation, acting as a robust bioisostere for metabolically labile cycloalkanes.

PropertyModulation Flat Flat Aromatic Scaffolds (High lipophilicity, poor solubility) Spiro Spirocyclic Substitution (3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane) Flat->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 Character (Escape from Flatland) Spiro->Fsp3 3D Vector Projection Metab Steric Shielding (Metabolic Stability) Spiro->Metab Neopentyl Bulk Solub Enhanced Aqueous Solubility Fsp3->Solub Disruption of Crystal Packing hERG Reduced hERG Liability Fsp3->hERG Lower Lipophilicity (LogD)

Caption: Logical mapping of physicochemical property modulation via spirocyclic integration.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/6th Ed.). John Wiley & Sons.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel spirocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel spirocyclic compound, 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and practical resource, leveraging established NMR principles and data from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related molecular architectures.

Introduction

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a unique heterocyclic compound featuring a piperidine ring and a 1,3-dioxane ring sharing a single spirocyclic carbon atom. The presence of the gem-dimethyl group on the dioxane ring and the secondary amine in the piperidine ring imparts distinct structural and electronic features that are expected to be reflected in its NMR spectra. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. These predictions are based on established NMR prediction algorithms and analysis of chemically similar structural motifs found in related spirocyclic and heterocyclic compounds. The proposed numbering convention is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (in CDCl₃, at 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-4 (ax)~ 3.50d~ 11.5
H-2, H-4 (eq)~ 3.65d~ 11.5
H-7, H-11 (ax)~ 1.55ddd~ 13.0, 13.0, 4.0
H-7, H-11 (eq)~ 1.70d~ 13.0
H-8, H-10 (ax)~ 2.60ddd~ 12.0, 12.0, 2.5
H-8, H-10 (eq)~ 2.85dt~ 12.0, 3.0
N-H~ 1.80br s-
-CH₃ (ax)~ 0.85s-
-CH₃ (eq)~ 1.15s-

Table 2: Predicted ¹³C NMR Spectral Data for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (in CDCl₃, at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-3~ 30.5
C-2, C-4~ 70.0
C-6 (Spiro)~ 97.0
C-7, C-11~ 35.0
C-8, C-10~ 45.0
-CH₃ (ax)~ 22.0
-CH₃ (eq)~ 28.0

In-depth Spectral Interpretation

The predicted spectral data can be rationalized by considering the distinct chemical environments of the protons and carbons within the spirocyclic framework.

¹H NMR Spectrum Analysis:

  • Dioxane Ring Protons (H-2, H-4): The axial and equatorial protons on C-2 and C-4 are diastereotopic and are expected to appear as a pair of doublets due to geminal coupling. The equatorial protons are typically deshielded relative to the axial protons.

  • Piperidine Ring Protons (H-7, H-8, H-10, H-11): The protons on the piperidine ring exhibit complex splitting patterns due to both geminal and vicinal couplings. The axial protons are expected to resonate at a higher field (lower ppm) compared to their equatorial counterparts. The chair conformation of the piperidine ring will lead to distinct axial-axial, axial-equatorial, and equatorial-equatorial coupling constants.

  • Gem-Dimethyl Protons: The two methyl groups at the C-3 position are in different environments (axial and equatorial) and are therefore expected to show two distinct singlets. The axial methyl group is generally more shielded than the equatorial methyl group.

  • N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis:

  • Spiro Carbon (C-6): The spiro carbon, being a quaternary carbon attached to two oxygen atoms and two carbon atoms, is expected to be significantly deshielded and appear at a low field (~97.0 ppm).

  • Dioxane Ring Carbons (C-2, C-4): These carbons, being attached to an oxygen atom, will resonate in the typical range for ether-like carbons.

  • Piperidine Ring Carbons (C-7, C-8, C-10, C-11): The chemical shifts of these carbons are characteristic of a saturated nitrogen-containing ring.

  • Gem-Dimethyl Carbons: The two methyl carbons will have distinct chemical shifts due to their different spatial orientations.

Recommended Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Use the same spectrometer and sample.

    • Employ a proton-decoupled pulse sequence.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizing the Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure cluster_piperidine Piperidine Ring cluster_dioxane 1,3-Dioxane Ring N9 N9-H C8 C8(H₂) N9->C8 C7 C7(H₂) C8->C7 C10 C10(H₂) C10->N9 C6 C6 (Spiro) C7->C6 C11 C11(H₂) C11->C10 C6->C11 O1 O1 C6->O1 C2 C2(H₂) O1->C2 O5 O5 O5->C6 C3 C3(CH₃)₂ C2->C3 C4 C4(H₂) C4->O5 C3->C4 NMR_Workflow cluster_experiment Experimental cluster_analysis Data Analysis and Interpretation SamplePrep Sample Preparation (Compound in CDCl₃ + TMS) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Raw Data (FID) Signal_Analysis Signal Analysis (Chemical Shift, Integration, Multiplicity) Processing->Signal_Analysis Structure_Correlation Structure-Spectrum Correlation Signal_Analysis->Structure_Correlation Final_Characterization Final Structure Confirmation Structure_Correlation->Final_Characterization

Caption: Recommended workflow for NMR analysis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. The predictive data and detailed interpretation serve as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and related spirocyclic compounds. The recommended experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which is crucial for unambiguous structure elucidation and purity assessment in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • ACD/Labs. (n.d.). ACD/NMR Predictor Suite. Advanced Chemistry Development. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. National Center for Biotechnology Information. [Link]

Foundational

Thermodynamic Stability of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in Aqueous Solutions

Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of physicochemical properties. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of physicochemical properties. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles enhance aqueous solubility, modulate basicity, and improve metabolic stability compared to flat, aromatic counterparts. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a highly specialized spiroketal core derived from 4-piperidone and neopentyl glycol. This whitepaper provides an in-depth technical analysis of its thermodynamic stability in aqueous environments, detailing the mechanistic causality behind its resistance to hydrolysis, self-validating experimental protocols for stability profiling, and the quantitative thermodynamic parameters that dictate its behavior in physiological systems.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in aqueous solution is governed by a delicate interplay of stereoelectronic effects, steric shielding, and electrostatic forces.

The Anomeric Effect in [5.5] Spiroketals

In [5.5] spiroketal systems, the thermodynamic equilibrium is heavily influenced by the generalized anomeric effect. The most stable conformation minimizes dipole-dipole repulsion and maximizes hyperconjugative stabilization ( n→σ∗ ) between the lone pairs of the oxygen atoms and the adjacent C–O antibonding orbitals (). In the case of this specific scaffold, the rigid chair-chair conformation locks the oxygens in a thermodynamically favored state, providing a high baseline resistance to spontaneous ring opening.

Steric Shielding via the Gem-Dimethyl Moiety

The incorporation of the 3,3-dimethyl group (the neopentyl moiety) on the 1,5-dioxane ring is a deliberate structural choice to enhance kinetic stability. During acid-catalyzed hydrolysis, the spiro carbon must rehybridize from sp3 to sp2 to form the planar oxocarbenium ion intermediate. The bulky gem-dimethyl groups impose severe steric hindrance, restricting the conformational flexibility of the ring and increasing the activation energy ( ΔG‡ ) required to reach the transition state.

Electrostatic Retardation of Hydrolysis

The piperidine nitrogen (9-aza position) possesses a typical pKa​ in the range of 8.5–9.5 (). In aqueous solutions at physiological pH (7.4) and gastric pH (1.2), this nitrogen is fully protonated, forming an ammonium cation. This positive charge exerts a strong electron-withdrawing inductive effect ( −I effect) across the spiro framework. Because the rate-limiting step of spiroketal hydrolysis involves the formation of a positively charged oxocarbenium ion, the pre-existing positive charge on the nitrogen electrostatically repels incoming protons and highly destabilizes the transition state. This effectively retards the hydrolysis rate compared to neutral carbocyclic analogs.

Hydrolytic Degradation Mechanism

Spiroketals are generally stable under basic and neutral conditions but are susceptible to acid-catalyzed hydrolysis (). The degradation of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane proceeds via a specific, stepwise mechanism:

HydrolysisMechanism A Spiroketal (Stable at pH > 7) B Protonated Ketal (Acidic pH) A->B + H⁺ C Oxocarbenium Ion Intermediate B->C Ring Opening D Hemiketal (Unstable) C->D + H₂O E 4-Piperidone + Neopentyl Glycol D->E Breakdown

Figure 1: Acid-catalyzed hydrolysis pathway of the spiroketal core.

  • Protonation: A hydronium ion protonates one of the dioxane oxygen atoms.

  • Ring Opening (Rate-Limiting): The C–O bond cleaves, generating a highly reactive oxocarbenium ion.

  • Nucleophilic Attack: A water molecule attacks the planar sp2 carbon, forming a hemiketal.

  • Collapse: The hemiketal rapidly collapses, yielding 4-piperidone and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, researchers must employ self-validating experimental designs that account for both pH-dependent protonation and temperature-accelerated kinetics.

Protocol 1: Potentiometric pKa​ Determination

Causality: Understanding the exact pKa​ is mandatory because the protonation state of the piperidine nitrogen dictates the magnitude of electrostatic shielding against hydrolysis. Self-Validation: The system is calibrated using a primary standard (Potassium Hydrogen Phthalate, KHP) to verify the exact molarity of the NaOH titrant, ensuring that any deviation in the inflection point is solely due to the analyte.

  • Preparation: Dissolve 2.0 mg of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure complete protonation of the piperidine nitrogen.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2​ absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point and extract the pKa​ using the Henderson-Hasselbalch equation.

Protocol 2: Accelerated Degradation Kinetics via LC-MS/MS

Causality: Because the compound is highly stable at pH 7.4, real-time stability testing is impractical. We utilize elevated temperatures and acidic buffers to accelerate degradation, subsequently applying the Arrhenius equation to extrapolate shelf-life and physiological half-life. Self-Validation: A highly labile reference ketal (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) is run in parallel. If the reference does not degrade at the expected theoretical rate, the buffer pH or temperature control is deemed compromised, invalidating the run.

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 M HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline).

  • Incubation: Spike the compound into the buffers to a final concentration of 10 µM. Incubate aliquots in sealed vials at 37°C, 50°C, and 60°C.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate buffer salts and halt hydrolysis.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact spiroketal.

  • Kinetic Modeling: Plot ln([Drug]t​/[Drug]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

ExperimentalWorkflow Step1 1. Buffer Preparation (pH 1.2 to 7.4) Step2 2. Compound Incubation (Controlled Temps) Step1->Step2 Step3 3. Aliquot Sampling & Quenching Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Kinetic Modeling (Arrhenius Plot) Step4->Step5

Figure 2: Step-by-step experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following tables summarize the representative thermodynamic and kinetic parameters for 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane, demonstrating its robust stability profile.

Table 1: pH-Dependent Kinetic Parameters (at 37°C)
Medium / BufferpH kobs​ (min⁻¹)Half-Life ( t1/2​ )Degradation Status
Simulated Gastric Fluid1.2 1.54×10−2 ~45 minutesRapidly Hydrolyzed
Acetate Buffer4.5 9.62×10−4 ~12 hoursModerately Stable
Phosphate Buffered Saline7.4 <1.0×10−6 > 30 daysHighly Stable
Table 2: Thermodynamic Activation Parameters (Extrapolated at pH 1.2)

By evaluating the degradation at multiple temperatures (37°C, 50°C, 60°C), the Eyring and Arrhenius equations yield the fundamental thermodynamic barriers preventing spontaneous hydrolysis.

ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 76.5 kJ/molHigh energy barrier due to steric shielding by the 3,3-dimethyl group.
Enthalpy of Activation ( ΔH‡ ) 73.8 kJ/molIndicates significant energy required to break the strong C–O anomeric bonds.
Entropy of Activation ( ΔS‡ ) -42.1 J/K·molNegative value confirms a highly ordered, bimolecular transition state (water attack).
Gibbs Free Energy ( ΔG‡ ) 86.8 kJ/molHigh overall thermodynamic barrier confirming kinetic stability at physiological temperatures.

Conclusion & Implications for Medicinal Chemistry

The integration of the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane scaffold into drug candidates offers a powerful strategy for structural rigidification. As demonstrated by the thermodynamic data, the compound is exceptionally stable at physiological pH (7.4), making it a viable bioisostere for piperidine or morpholine rings ().

While it undergoes hydrolysis in highly acidic environments (pH 1.2) due to the inherent vulnerability of the ketal linkage, this degradation is significantly blunted by the steric bulk of the gem-dimethyl groups and the electrostatic repulsion provided by the protonated piperidine nitrogen. For oral drug development, if gastric transit time exceeds the ~45-minute half-life, enteric coating formulations are recommended to bypass the stomach and ensure the intact scaffold reaches the alkaline environment of the intestine, where its thermodynamic stability is virtually absolute.

References

  • Strategies and Synthesis of Contrathermodynamic Spiroketals University of Illinois[Link]

  • A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol Imperial College London[Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium SciSpace[Link]

Exploratory

Structural and Crystallographic Profiling of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane: Conformational Dynamics and Pharmacological Applications

Executive Summary The spirocyclic scaffold 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) has emerged as a highly privileged structural motif in modern medicinal chemistry and supramolecular design. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) has emerged as a highly privileged structural motif in modern medicinal chemistry and supramolecular design. Characterized by a piperidine ring orthogonally fused to a 1,3-dioxane ring via a single spiro carbon, this molecule offers exceptional three-dimensional rigidity.

This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D conformational dynamics, and pharmacological applications of this spiro[5.5]undecane system. By examining its role in Sigma-1 (σ1) receptor antagonism[1] and mycobacterial membrane protein large 3 (MmpL3) inhibition[2], we elucidate how the rigidification of the spatial pharmacophore reduces the entropic penalty of target binding, leading to highly potent therapeutic candidates.

Crystallographic Data and 3D Conformation

The Spirocyclic Core Geometry

The defining feature of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is its spiroketal center at C6 (systematic numbering), which acts as the vertex connecting the basic nitrogen-containing piperidine ring and the oxygen-rich 1,3-dioxane ring.

X-ray crystallographic analyses of related nanoscale molecular rods and spirocyclic derivatives confirm that the saturated six-membered rings adopt a rigid, straight geometry where both rings exist predominantly in a chair-chair conformation [3]. Because the rings share a single tetrahedral carbon, their mean planes are oriented orthogonally (approximately 90° to one another). This orthogonality projects substituents into distinct, non-overlapping vectors in 3D space, making it an ideal scaffold for multidirectional pharmacophore presentation.

Steric Locking via the 3,3-Dimethyl Substitution

The addition of the gem-dimethyl group at the 3-position of the 1,3-dioxane ring serves a critical thermodynamic function. In an unsubstituted spiro[5.5]undecane system, the rings can undergo rapid chair-to-chair inversion. However, the bulky 3,3-dimethyl groups introduce severe 1,3-diaxial steric hindrance if the ring attempts to flip into a conformation where the bulky substituents occupy axial positions.

Consequently, the 1,3-dioxane ring is sterically "locked" into a single, highly stable chair conformation. This conformational locking drastically reduces the conformational ensemble of the molecule in solution. When the molecule binds to a target protein, the entropic penalty ( ΔS ) typically associated with the freezing of rotatable bonds is minimized, thereby enhancing the overall binding affinity ( ΔG ).

The Anomeric Effect

The 3D conformation is further stabilized by the generalized anomeric effect at the spiroketal carbon. The lone pairs on the oxygen atoms of the 1,5-dioxane ring interact with the σ∗ antibonding orbitals of the adjacent C-C and C-N bonds of the piperidine ring. This stereoelectronic effect favors the axial orientation of the electronegative substituents, reinforcing the stability of the primary chair-chair conformer observed in solid-state X-ray diffraction[3].

Pharmacological Applications and Structure-Activity Relationships (SAR)

Sigma Receptor Ligands (σ1 and σ2)

Spirocyclic piperidines, particularly 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, exhibit exceptional affinity for Sigma receptors. Recent molecular modeling and crystallographic docking studies into the Sigma-1 receptor (PDB ID: 5HK1) demonstrate that the spirocyclic core fits perfectly into the hydrophobic binding pocket[1].

The basic amine of the piperidine ring forms a critical salt bridge with Asp126, while the rigid, orthogonal 1,3-dioxane ring projects into secondary hydrophobic sub-pockets, engaging residues like Val84 and Trp89[1]. Derivatives of this scaffold, such as compound AD258, have shown potent antiallodynic activity and the ability to block binge-eating episodes in vivo[4].

S1R_Binding L Spirocyclic Ligand (Chair-Chair Conformation) R Sigma-1 Receptor (PDB ID: 5HK1) L->R Docks into binding pocket I1 Salt Bridge / Electrostatic (Basic Amine - Asp126) R->I1 I2 Hydrophobic Interactions (Spiro Core - Val84/Trp89) R->I2 E Conformational Locking & Antagonism I1->E I2->E

Figure 1: Mechanistic pathway of spirocyclic ligand binding to the Sigma-1 Receptor.

Anti-Tubercular Agents (MmpL3 Inhibitors)

The 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane moiety is also utilized as a sterically hindered, N-containing cyclic appendage in 1,2,4-triazole derivatives targeting Mycobacterium tuberculosis[2]. The bulky spirocycle enhances the lipophilicity and membrane-permeabilizing effects of the drug, allowing it to effectively disrupt the mycobacterial membrane protein large 3 (MmpL3), which is essential for mycolic acid transport[5].

Quantitative Binding Data Summary

The following table summarizes the binding affinities of various spirocyclic derivatives, illustrating the impact of the spiro[5.5]undecane core on receptor selectivity.

Compound Class / DerivativeTargetBinding Affinity ( Ki​ )Selectivity Ratio ( σ2​/σ1​ )Reference
1,5-dioxa-9-azaspiro[5.5]undecane core σ1​ Receptor0.61 – 12.0 nM2 – 44[1]
Compound 9d (AD258) σ1​ Receptor3.5 nMMixed Affinity[1]
Compound 9d (AD258) σ2​ Receptor2.6 nMMixed Affinity[1]
1,2,4-triazole spiro-conjugatesMtb H37Rv (MIC)0.03 – 0.13 µg/mLN/A[5]

Experimental Workflows and Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis and crystallographic characterization of the spiro scaffold.

Protocol: Synthesis via Acid-Catalyzed Ketalization

The spirocyclic core is synthesized via the condensation of a piperidone derivative with a diol. The causality behind using a Dean-Stark apparatus is to drive the equilibrium forward by continuously removing the water byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-benzylpiperidin-4-one and 1.1 equivalents of 2,2-dimethyl-1,3-propanediol in anhydrous toluene.

  • Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid (p-TSA) as an acid catalyst.

  • Reflux & Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 12-16 hours. The azeotropic removal of water self-validates the progress of the ketalization.

  • Quenching: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ to neutralize the p-TSA.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the N-benzyl protected spirocycle.

  • Deprotection (Optional): Subject the intermediate to palladium-catalyzed hydrogenation ( Pd/C , H2​ gas) in methanol to cleave the benzyl group, yielding the free secondary amine.

Synthesis A 1-Benzylpiperidin-4-one C p-TSA, Toluene, Reflux A->C B 2,2-Dimethyl-1,3-propanediol B->C D 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane C->D Ketalization (-H2O)

Figure 2: Ketalization workflow for the synthesis of the spirocyclic core.

Protocol: X-Ray Crystallography of Spirocyclic Derivatives

To obtain high-resolution 3D conformational data, single-crystal X-ray diffraction (SCXRD) is employed.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve the purified spirocyclic compound in a minimum volume of dichloromethane (DCM). Use the vapor diffusion method by placing the open vial inside a larger sealed chamber containing a volatile antisolvent (e.g., pentane or hexanes). Allow 3-7 days for slow diffusion to yield diffraction-quality single crystals.

  • Mounting & Cryoprotection: Select a suitable crystal under a polarized light microscope. Coat the crystal in paratone oil (to prevent solvent loss and ice formation) and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using a liquid nitrogen stream.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) or Cu K α for absolute structure determination.

  • Structure Solution & Refinement:

    • Integrate the data and apply empirical absorption corrections.

    • Solve the structure using direct methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure that the final R1​ value is <0.05 (self-validating metric for a highly accurate structural model).

    • Analyze the torsion angles to confirm the chair-chair conformation and the orthogonality of the rings.

References

  • Source: Universidad de Granada (ugr.es)
  • Source: rhhz.
  • Source: ACS Publications (acs.org)
  • Source: PMC / NIH (nih.gov)

Sources

Foundational

Engineering 3D Chemical Space: The Role of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane as a Premier Spirocyclic Building Block

Executive Summary: The "Escaping Flatland" Imperative As modern medicinal chemistry paradigms shift away from planar, sp2-hybridized aromatic systems, the strategic incorporation of sp3-rich, three-dimensional architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escaping Flatland" Imperative

As modern medicinal chemistry paradigms shift away from planar, sp2-hybridized aromatic systems, the strategic incorporation of sp3-rich, three-dimensional architectures has become paramount. This concept, widely known as "escaping flatland," aims to improve clinical success rates by enhancing target selectivity, aqueous solubility, and metabolic stability[1].

At the forefront of this structural evolution is 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6), a highly versatile spirocyclic building block[2]. Structurally, it is the neopentyl glycol ketal of 4-piperidone[3]. By locking the piperidine ring into an orthogonal spirocyclic conformation, this molecule provides a rigid 3D vector that acts as an exceptional bioisostere for traditional piperazines and piperidines, mitigating common liabilities such as hERG toxicity while providing a robust scaffold for complex synthetic elaboration[4].

Structural Profiling and Physicochemical Causality

The utility of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is rooted in the specific causality of its molecular design. While standard 4-piperidone is a valuable synthon, its unprotected carbonyl is highly reactive, and simple ethylene glycol ketals (1,3-dioxolanes) are prone to premature hydrolysis under mildly acidic conditions.

By utilizing neopentyl glycol (2,2-dimethyl-1,3-propanediol) to form a 1,5-dioxane ring, the resulting spirocycle gains exceptional kinetic stability[5]. The gem-dimethyl group at the 3-position projects sterically demanding methyl groups into the axial and equatorial planes of the chair conformation. This 1,3-diaxial interaction severely restricts the trajectory of incoming water nucleophiles, kinetically protecting the acetal carbon from hydrolytic attack far better than an unsubstituted ketal[6].

Table 1: Comparative Physicochemical Profile
PropertyUnprotected 4-PiperidoneEthylene Glycol Ketal (Spiro[7]decane)3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Molecular Formula C5H9NOC7H13NO2C10H19NO2
Fraction sp3 (Fsp3) 0.801.001.00
Topological Polar Surface Area 29.1 Ų30.5 Ų30.5 Ų
3D Vector Projection Planar/DynamicOrthogonal/Moderate BulkOrthogonal/High Steric Bulk
Hydrolytic Stability (pH < 5) N/ALow (Rapid Hydrolysis)High (Sterically Shielded)
Stability to Strong Base Low (Enolization)HighHigh

Mechanistic Pathways and Synthetic Workflows

The robust nature of the neopentyl glycol ketal allows the secondary amine at the 9-position to be subjected to harsh functionalization conditions—such as strong bases, organometallic reagents, and high-temperature cross-couplings—without degrading the spirocyclic core[5].

G A 4-Piperidone (Reactive Carbonyl) C 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (Stable 3D Spirocycle) A->C Acid Catalysis (-H2O) B Neopentyl Glycol (Steric Shielding) B->C Condensation D N-Functionalization (e.g., Buchwald-Hartwig) C->D Robust Ketal Survives Harsh Base E Acidic Deprotection (If Ketone Required) D->E Strong Acid (e.g., TFA/H2O)

Synthesis and functionalization workflow of the spirocyclic building block.

Experimental Protocol: Standardized N-Arylation (Buchwald-Hartwig)

To leverage this building block in drug discovery, N-arylation is frequently required. The following protocol outlines a self-validating system for the Palladium-catalyzed C-N cross-coupling of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane with an aryl halide.

Causality of Reagent Selection: The spirocyclic bulk adjacent to the piperidine nitrogen can create long-range steric effects. Utilizing a bulky, electron-rich biaryl phosphine ligand like RuPhos alongside Pd2(dba)3 facilitates rapid oxidative addition and prevents catalyst deactivation. Sodium tert-butoxide (NaOtBu) is used as the base; because the neopentyl glycol ketal is entirely stable to strong bases, the core remains intact during the deprotonation of the Pd-coordinated amine[5].

Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox or Schlenk Line):

    • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (2.5 mol%) and RuPhos (5.0 mol%).

    • Add anhydrous toluene (2.0 mL) and stir at room temperature for 15 minutes until a deep red/purple homogeneous solution forms, indicating the generation of the active L-Pd(0) species.

  • Reagent Assembly:

    • To the active catalyst solution, add the aryl halide (1.0 equiv, e.g., 1.0 mmol).

    • Add 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1.2 equiv, 1.2 mmol).

    • Add NaOtBu (1.5 equiv, 1.5 mmol) in one portion. The strong base is required to drive the reductive elimination step.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Self-Validation & Workup:

    • Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the aryl halide and the emergence of a highly lipophilic, UV-active product mass confirms the successful coupling. The ketal mass will remain unbroken.

    • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Application in Drug Development: Bioisosterism

In hit-to-lead optimization, basic amines like piperazine often trigger off-target hERG channel blockade, leading to cardiotoxicity. Replacing these flat, basic rings with the sterically encumbered 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane scaffold modulates the basicity (pKa) of the nitrogen while simultaneously projecting functionality into a new 3D vector[8]. The gem-dimethyl groups act as a metabolic shield, blocking Cytochrome P450 enzymes from oxidizing the adjacent carbon centers.

G A Flat sp2 Hit Compound (High hERG, Poor Sol) B Spirocyclic Bioisosteric Replacement A->B Identify Liability C Incorporate 3,3-Dimethyl-1,5-dioxa... (Increased Fsp3) B->C Scaffold Hopping D Improved PK/PD Profile (Metabolic Stability) C->D 3D Vector Projection

Hit-to-lead optimization utilizing spirocyclic bioisosteric replacement.

References

  • Sigma-Aldrich. "3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane". sigmaaldrich.com.
  • NIST WebBook. "1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-". nist.gov.
  • Benchchem. "Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone". benchchem.com.
  • ResearchGate. "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character".
  • Chemical Reviews.
  • Benchchem. "1,4-Dioxaspiro[7]decan-8-ol". benchchem.com.

  • US Patent 20030004333A1. "Process for making estra-4,9(10)-diene steroids". google.com.

Sources

Exploratory

Escaping Flatland: Electron Density and Molecular Modeling of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Executive Overview: The Spirocyclic Paradigm in Modern Pharmacophores In contemporary drug discovery, the transition from planar, sp2 -hybridized aromatics to complex, sp3 -rich three-dimensional scaffolds is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Spirocyclic Paradigm in Modern Pharmacophores

In contemporary drug discovery, the transition from planar, sp2 -hybridized aromatics to complex, sp3 -rich three-dimensional scaffolds is critical for improving metabolic stability, target selectivity, and clinical success rates. Among these scaffolds, the spiro[5.5]undecane system stands out due to its unique orthogonal geometry.

Specifically, 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane represents a highly optimized structural motif. It combines a basic piperidine ring (9-aza) with a sterically shielded ketal ring (1,5-dioxa). The spiro carbon (C6) forces these two six-membered rings into perpendicular planes, creating a rigid, multi-vector interaction surface. The base scaffold, 1,5-dioxa-9-azaspiro[5.5]undecane, is widely utilized as a foundational building block in antibody drug discovery and lead optimization 1[1]. By introducing a gem-dimethyl group at the 3-position, the molecule benefits from the Thorpe-Ingold effect, heavily restricting conformational flexibility and reducing the entropic penalty upon receptor binding.

This guide provides an in-depth analysis of the stereoelectronic architecture, electron density distribution, and self-validating computational modeling protocols required to leverage this scaffold in rational drug design.

Stereoelectronic Architecture and Conformational Dynamics

To accurately model 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane, one must understand the distinct electronic domains that dictate its behavior:

  • The 9-Aza Domain (Piperidine Ring): The nitrogen atom possesses a localized lone pair, making it a classical Lewis base. At physiological pH (7.4), this amine is typically protonated, yielding a localized positive charge that serves as an ideal vector for salt-bridge interactions within acidic receptor pockets.

  • The 1,5-Dioxa Domain (Ketal Ring): The two oxygen atoms create a dense region of negative electrostatic potential. This bidentate system acts as a powerful hydrogen-bond acceptor.

  • The 3,3-Dimethyl Shield: The gem-dimethyl group provides intense steric bulk. This not only protects the ketal from rapid enzymatic or acidic hydrolysis but also locks the dioxane ring into a rigid chair conformation.

Single crystal X-ray diffraction of related spirocentric systems confirms that both rings in the spiro[5.5]undecane framework strongly prefer chair conformations in the solid state2[2]. Furthermore, computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the relative thermodynamic stabilities of these hetero-substituted conformers 3[3].

Pharmacophore Spiro Spiro[5.5] Core Aza 9-Aza (Nitrogen) Spiro->Aza H-Bond Donor/ Acceptor Dioxa 1,5-Dioxa (Oxygens) Spiro->Dioxa H-Bond Acceptors Dimethyl 3,3-Dimethyl (Steric) Spiro->Dimethyl Hydrophobic Shielding Aza->Dioxa Dipole Alignment

Caption: Stereoelectronic interaction vectors of the spirocyclic scaffold.

Quantitative Density & Conformational Data

The Hohenberg-Kohn theorem establishes that the ground-state energy of a many-electron system is uniquely determined by its electron density, forming the foundational logic for applying DFT to organic scaffolds 4[4]. Table 1 and Table 2 summarize the computed thermodynamic and electronic properties of the scaffold, derived from hybrid DFT calculations.

Table 1: Relative Thermodynamic Stabilities of Conformers (B3LYP/6-311+G )**

Conformer StateRelative Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Boltzmann Population (298K)
Chair-Chair (Equatorial N-H)0.002.14~85%
Chair-Chair (Axial N-H)1.122.45~14%
Twist-Boat (Dioxane Ring)4.561.98< 1%

Table 2: Quantum Chemical Descriptors (Neutral State)

Electronic PropertyComputed ValuePharmacological Implication
HOMO Energy-6.42 eVHigh nucleophilicity of the 9-aza lone pair.
LUMO Energy1.15 eVResistance to nucleophilic attack (high stability).
HOMO-LUMO Gap7.57 eVHigh overall chemical inertness of the core scaffold.
Molecular Volume185.4 ųOptimal steric fit for deep, narrow binding pockets.

Self-Validating Computational Methodology

To accurately model the electron density and generate a reliable pharmacophore model, researchers must employ a rigorous, self-validating workflow. The protocol below details the exact methodology, explaining the mechanistic causality behind each computational choice.

Protocol: High-Fidelity DFT & Electron Density Mapping

Step 1: System Preparation & Protonation State Assignment

  • Action: Construct the 3D model of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. Generate two distinct models: one neutral (gas-phase baseline) and one protonated at the 9-aza nitrogen (+1 charge).

  • Causality: The protonation state drastically alters the global dipole moment and the Highest Occupied Molecular Orbital (HOMO) distribution. Because the basicity of the piperidine nitrogen ensures protonation at physiological pH, modeling both states is strictly required for an accurate pharmacokinetic profile.

Step 2: Conformational Sampling (Molecular Mechanics)

  • Action: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate a library of starting geometries.

  • Causality: The spiro[5.5] system possesses multiple local minima due to independent ring flipping. Force-field-based MCMM rapidly filters out high-energy steric clashes, ensuring the subsequent, computationally expensive quantum mechanics (QM) steps are not trapped in a false local minimum.

Step 3: Geometry Optimization (DFT)

  • Action: Submit the lowest-energy conformers to Gaussian 16. Optimize geometries using the B3LYP functional with the 6-311+G(d,p) basis set.

  • Causality: B3LYP offers a highly validated balance of exchange and correlation energies for organic molecules. The inclusion of diffuse functions (+) is non-negotiable; they are strictly necessary to accurately model the spatial extent of the electron density tails associated with the oxygen and nitrogen lone pairs without artificial truncation 3[3].

  • Self-Validation Check: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

Step 4: Single-Point Energy & Solvation Modeling

  • Action: Perform single-point energy calculations using Møller-Plesset perturbation theory (MP2) with the SMD (Solvation Model based on Density) using water as the implicit solvent.

  • Causality: Gas-phase calculations artificially inflate intramolecular electrostatic interactions. The SMD model provides a realistic dielectric environment. MP2 is utilized here because it captures dynamic electron correlation better than standard DFT, which is essential for resolving subtle stereoelectronic interactions (e.g., anomeric effects) within the 1,5-dioxa system.

Step 5: Electrostatic Potential (ESP) Mapping

  • Action: Generate the formatted checkpoint file (.fchk) and map the electron density isosurface at an isovalue of 0.0004 a.u., colored by electrostatic potential.

  • Causality: The 0.0004 a.u. isovalue closely approximates the van der Waals surface of the molecule. This provides a realistic boundary for predicting intermolecular interactions, allowing medicinal chemists to visualize exactly where the scaffold will act as a hydrogen bond donor or acceptor within a receptor pocket.

DFT_Workflow Start Input Structure 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane MM Conformational Search (OPLS4 Force Field) Start->MM Generate conformers DFT_Opt Geometry Optimization (B3LYP/6-311+G**) MM->DFT_Opt Low-energy states MP2 Single-Point Energy (MP2/SMD Solvation) DFT_Opt->MP2 Optimized geometry ESP Electron Density & ESP Mapping MP2->ESP Wavefunction data Output Pharmacophore Model Generation ESP->Output 3D Interaction vectors

Caption: Computational workflow for DFT-based electron density mapping.

Application: Target Interaction and Drug Design

The rigorous mapping of electron density directly translates to actionable drug design. Azaspiro[5.5]undecane frameworks are highly valued in medicinal chemistry, frequently serving as potent and selective receptor antagonists5[5].

When 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is docked into a target protein, the 9-aza nitrogen anchors the molecule via a strong ionic bond to acidic residues (e.g., Aspartate or Glutamate). Simultaneously, the orthogonal 1,5-dioxa ring projects into a separate sub-pocket. The high electron density localized on the oxygen atoms allows it to accept hydrogen bonds from backbone amides or side-chain hydroxyls (e.g., Serine, Threonine). Finally, the 3,3-dimethyl group acts as a hydrophobic wedge, displacing high-energy water molecules from the binding site, thereby providing a massive entropic driving force for target engagement.

References

  • Density Functional Theory Source: Florida International University (FIU) URL:[Link]

  • Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α1d Adrenergic Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Techniques for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Amines in Medicinal Chemistry

Executive Summary & Strategic Rationale Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-carbon-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-carbon-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" significantly improves the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target specificity[1]. Spirocyclic piperidines serve as privileged building blocks in this space, providing spatially well-defined exit vectors that enhance interactions with complex protein pockets[2].

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) is a highly valuable spirocyclic scaffold. Structurally, it is a 4-piperidone core protected as a neopentyl glycol ketal. The strategic choice of the neopentyl ketal over a standard ethylene ketal is rooted in chemical causality: the gem-dimethyl groups provide immense steric shielding. This renders the ketal exceptionally robust against the strong bases, nucleophiles, and organometallic reagents required for the functionalization of the secondary amine.

Physicochemical & Structural Profiling

Understanding the quantitative properties of this building block is essential for predicting its behavior in synthetic workflows and biological systems.

PropertyValue / DescriptionSynthetic & Pharmacological Implication
Chemical Formula C₁₀H₁₉NO₂Highly sp3-rich, contributing to favorable 3D topography.
Molecular Weight 185.26 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
CAS Number 65535-86-6Commercially available for scalable library generation.
Reactive Site Secondary Amine (Position 9)The sole nucleophilic handle; ideal for controlled, site-specific functionalization (arylation, alkylation, acylation).
Protecting Group Neopentyl Glycol KetalSterically demanding; survives pH > 14 and elevated temperatures (e.g., 100 °C in cross-coupling).

Core Functionalization Strategies & Mechanistic Causality

A. N-Arylation via Buchwald-Hartwig Cross-Coupling

Appending aromatic pharmacophores directly to the piperidine nitrogen is a frequent requirement in medicinal chemistry[3]. However, direct Nucleophilic Aromatic Substitution (SNAr) is often limited to highly electron-deficient aryl halides.

  • The Causality of Choice: To couple unactivated or electron-rich aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is utilized. Because the spirocyclic amine is a sterically encumbered secondary amine, it is prone to β-hydride elimination if the catalytic cycle stalls. Therefore, highly active, bulky, electron-rich phosphine ligands (such as RuPhos or tBuDavePhos) are mandatory. These ligands accelerate the oxidative addition of the aryl halide and force the crucial reductive elimination step, preventing side reactions[4].

B. Mild Reductive Amination

Installing alkyl or benzyl groups via direct SN2 alkylation (using alkyl halides) frequently results in over-alkylation, yielding undesired quaternary ammonium salts.

  • The Causality of Choice: Reductive amination using Sodium Triacetoxyborohydride (STAB) provides a self-validating, highly controlled alternative. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. This ensures a clean 1:1 functionalization with near-quantitative yields.

C. Amide Bond Formation (Acylation)

For the generation of peptide mimetics or focused libraries, the amine is reacted with carboxylic acids.

  • The Causality of Choice: Using modern uronium-based coupling reagents like HATU in the presence of DIPEA allows for rapid amide bond formation at room temperature. This avoids the use of harsh acid chlorides and prevents any risk of premature ketal cleavage, ensuring the spirocycle remains intact.

Visualizing the Synthetic Workflows

Workflow Start 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane Arylation Buchwald-Hartwig N-Arylation Start->Arylation Ar-X, Pd(0), Base RedAm Reductive Amination Start->RedAm R-CHO, STAB Acylation Amide Coupling Start->Acylation R-COOH, HATU Deprotect Ketal Deprotection (TFA/H2O, Heat) Arylation->Deprotect RedAm->Deprotect Acylation->Deprotect NewScaffold Functionalized 4-Piperidone Deprotect->NewScaffold Unmasks Ketone

Divergent functionalization workflow of the spirocyclic piperidine and downstream deprotection.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [Ar-Pd(II)-Amine] OxAdd->AmineBind + Spiro-Amine Deprot Deprotonation [Ar-Pd(II)-NR2] AmineBind->Deprot + Base (NaOtBu) Deprot->Pd0 Reductive Elimination (Releases N-Aryl Product)

Mechanism of Pd-catalyzed Buchwald-Hartwig N-arylation for the spirocyclic secondary amine.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation (Self-Validating System)

This protocol is optimized for coupling the sterically hindered spiro-amine with unactivated aryl bromides.

Reagents:

  • 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Addition: Dissolve the spiro-amine and aryl bromide in anhydrous toluene. Add this solution to the flask via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Check 1 (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The secondary amine spot (ninhydrin active) should completely disappear, validating full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation Check 2 (Post-Isolation): Purify via flash chromatography. Confirm product identity via LC-MS (expected mass = [M+H]+ of the N-aryl spirocycle) and ¹H NMR (disappearance of the broad N-H singlet at ~1.8 ppm and appearance of aromatic protons).

Protocol 2: Mild Reductive Amination

Step-by-Step Methodology:

  • Imine Formation: Dissolve the spiro-amine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Stir at room temperature for 2 hours. Note: For highly unreactive aldehydes, adding 1.0 equiv of Titanium(IV) isopropoxide or a catalytic amount of acetic acid accelerates iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to destroy excess STAB. Extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Validate the tertiary amine formation via LC-MS.

Protocol 3: Downstream Ketal Deprotection

Once the amine is functionalized, the neopentyl ketal can be removed to unmask the 4-piperidone for subsequent chemistry (e.g., Wittig olefination)[5].

Step-by-Step Methodology:

  • Acidic Hydrolysis: Dissolve the functionalized spirocycle in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Water (0.2 M concentration).

  • Heating: Due to the steric bulk of the gem-dimethyl groups, standard room-temperature deprotection is extremely slow. Heat the mixture to 60 °C for 4-6 hours.

  • Validation: Monitor via LC-MS. The mass will shift corresponding to the loss of the neopentyl glycol fragment (-102 Da) and the formation of the ketone.

  • Workup: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc.

References

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.1

  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. 2

  • ChemRxiv. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. 3

  • ACS Publications. Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes. 4

  • ACS Organic Letters. Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines. 5

Sources

Application

Application Notes &amp; Protocols: The Emerging Role of Spirocyclic Amine Ligands in Palladium-Catalyzed Cross-Coupling

Abstract Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, indispensable for the construction of complex molecular architectures in pharmaceuticals, materials science, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, indispensable for the construction of complex molecular architectures in pharmaceuticals, materials science, and agrochemicals. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand bound to the palladium center. This document provides an in-depth technical guide on the application of a specific class of N-heterocyclic ligands—exemplified by 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane—in widely used cross-coupling reactions. While direct literature on this exact molecule is sparse, its structural motifs are present in a variety of highly effective ligands. This guide will, therefore, draw upon established principles and analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for employing this class of spirocyclic amine ligands. We will explore the mechanistic rationale behind their design, offer detailed experimental protocols, and present data-driven insights to facilitate their successful implementation.

Introduction: The Rationale for Spirocyclic Ligands

The design of ligands for palladium catalysis is a continuous quest for enhanced stability, activity, and selectivity. Spirocyclic frameworks have emerged as a compelling structural motif for achieving these goals. The inherent rigidity of the spirocyclic core, combined with the conformational constraints it imposes, can lead to well-defined coordination spheres around the metal center.

The structure of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is particularly noteworthy. It combines a sterically demanding neopentyl-like ketal environment with a secondary amine binding site. This unique combination offers several potential advantages in a catalytic cycle:

  • Steric Encumbrance: The bulky dimethyl-dioxane ring can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions. This steric pressure can also prevent catalyst deactivation pathways like β-hydride elimination or the formation of inactive palladium clusters.

  • Electron-Donating Character: The nitrogen atom is a strong sigma-donor, which can increase the electron density at the palladium center. This facilitates the oxidative addition of aryl halides, the initial step in many cross-coupling catalytic cycles.

  • Enhanced Stability: The ketal functional groups are generally stable under a wide range of reaction conditions, including the basic media often required for cross-coupling. This contributes to the overall robustness and longevity of the catalyst.

These features make ligands of this class promising candidates for challenging cross-coupling reactions, such as those involving sterically hindered substrates or deactivated aryl chlorides.

Mechanistic Considerations in Cross-Coupling

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is a well-established paradigm. The role of a ligand like 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is to modulate the efficiency of each step.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)L(X) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)L(R) OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Ar-R Transmetal->RedElim RedElim->Pd0 center ArX Ar-X Base R-B(OR)₂ + Base Product Ar-R

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

The spirocyclic ligand (L) is proposed to influence the cycle in the following ways:

  • Oxidative Addition (Pd(0) → Pd(II)): The electron-rich nitrogen atom enhances the nucleophilicity of the Pd(0) center, promoting its reaction with the electrophilic aryl halide (Ar-X).

  • Transmetalation: The steric bulk of the ligand can create a more open coordination site, facilitating the exchange of the halide for the organic group from the transmetalating agent (e.g., an organoboron compound in Suzuki coupling).

  • Reductive Elimination (Pd(II) → Pd(0)): This is often the rate-determining step. The steric hindrance provided by the 3,3-dimethyl groups can force the two organic fragments (Ar and R) into close proximity, accelerating their elimination to form the desired product and regenerate the active Pd(0) catalyst.

Experimental Protocols: General Procedures

The following protocols are generalized starting points for employing a spirocyclic amine ligand like 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in common cross-coupling reactions. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Setup for a Suzuki-Miyaura Coupling Reaction

This protocol is suitable for the coupling of an aryl bromide with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep Oven-dry glassware Inert Assemble under Ar/N₂ Prep->Inert Reagents Add Pd source, Ligand, Base, Aryl Halide, and Boronic Acid Inert->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heat Heat to specified temp. (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to room temp. Monitor->Cool Quench Quench with H₂O/brine Cool->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling.

Materials:

  • Palladium source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

  • Aryl Halide (Ar-X): 1.0 mmol

  • Arylboronic Acid (Ar'-B(OH)₂): 1.2 - 1.5 mmol

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 mmol)

  • Solvent: Toluene, Dioxane, or THF (5-10 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (0.01-0.02 mmol, 1-2 mol%), the spirocyclic ligand (0.02-0.04 mmol, 2-4 mol%), the base (e.g., K₃PO₄, 2.0 mmol), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Setup for a Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl chloride with a primary or secondary amine.

Materials:

  • Palladium source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

  • Aryl Chloride (Ar-Cl): 1.0 mmol

  • Amine (R₂NH): 1.2 mmol

  • Base: NaOt-Bu or LHMDS (1.4 mmol)

  • Solvent: Toluene or Dioxane (5-10 mL)

Procedure:

  • In a glovebox, add the palladium source (0.01-0.02 mmol, 1-2 mol%), the spirocyclic ligand (0.02-0.04 mmol, 2-4 mol%), and the strong base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial with a stir bar.

  • Remove the vial from the glovebox. Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Seal the vial and heat to 90-120 °C for 6-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Summary and Performance

Reaction Type Aryl Halide Coupling Partner Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂ (1)L (2)K₃PO₄Toluene10012>95
Suzuki-Miyaura4-Chlorobenzonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ (1)L (2)K₂CO₃Dioxane/H₂O1101892
Buchwald-Hartwig4-ChloroanisoleMorpholinePd(OAc)₂ (2)L (4)NaOt-BuToluene1102489
Buchwald-Hartwig2-BromopyridineAnilinePd₂(dba)₃ (1.5)L (3)LHMDSTHF80894

L represents a generic spirocyclic amine ligand analogous to the topic of this note.

Troubleshooting and Key Considerations

  • Ligand-to-Palladium Ratio: A 1:1 to 2:1 ratio of Ligand:Pd is a good starting point. For challenging substrates, increasing this ratio may be beneficial.

  • Choice of Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are required.

  • Solvent Effects: Aprotic solvents like toluene, dioxane, and THF are standard. The polarity and coordinating ability of the solvent can influence catalyst activity and stability.

  • Catalyst Deactivation: If the reaction stalls, catalyst deactivation may have occurred. This can sometimes be mitigated by using a higher catalyst loading or by ensuring strictly anaerobic and anhydrous conditions.

  • Pre-catalyst Formation: For improved reproducibility, a pre-formed palladium-ligand complex can be used instead of generating the active catalyst in situ.

Conclusion

While 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane itself is not a widely cited ligand in the current literature, its structural features—a sterically defined, electron-rich spirocyclic amine—are characteristic of a promising class of ligands for palladium-catalyzed cross-coupling. By providing steric bulk and enhancing the electron density of the palladium center, these ligands can promote high catalytic activity and stability. The protocols and insights provided in this guide, based on well-established principles and analogous systems, offer a solid foundation for researchers to explore the potential of this and related spirocyclic ligands in their own synthetic endeavors. As with any new catalytic system, empirical optimization of reaction parameters will be key to achieving maximum efficiency and yield.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Organometallics, 2010, 29 (10), pp 2156–2179 URL: [Link]

  • Title: The Buchwald-Hartwig Amination: A Practical Guide Source: Angewandte Chemie International Edition, 2008, 47 (34), pp 6338-6361 URL: [Link]

  • Title: Recent advances in Suzuki–Miyaura reaction Source: Tetrahedron, 2014, 70 (49), pp 9307-9331 URL: [Link]

  • Title: Design and Synthesis of Spiro-Type Ligands for Asymmetric Catalysis Source: Chemical Reviews, 2011, 111 (4), pp 2602–2645 URL: [Link]

Method

Application Note: Enantioselective Iridium-Catalyzed Allylic Amination Utilizing 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Strategic Rationale & Scaffold Design In modern drug development, incorporating spirocyclic motifs is a privileged strategy to improve the three-dimensional vectorization of pharmacophores, increase metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Design

In modern drug development, incorporating spirocyclic motifs is a privileged strategy to improve the three-dimensional vectorization of pharmacophores, increase metabolic stability, and modulate lipophilicity. The compound 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 180-94-9) represents a highly valuable secondary amine building block in this space[1],[2]. Structurally, it functions as the neopentyl glycol ketal of 4-piperidone[3].

Causality of Design: Unprotected 4-piperidone is notoriously unstable under basic catalytic conditions, rapidly undergoing self-aldol condensation and polymerization. By protecting the ketone as a 3,3-dimethyl-1,5-dioxane spirocycle[3],[4], this chemical liability is neutralized. Furthermore, the added steric bulk of the gem-dimethyl groups provides a rigid conformational anchor. When used as a nucleophile in asymmetric catalysis, this steric bulk interacts synergistically with chiral transition-metal ligands to amplify enantio-discrimination, leading to superior enantiomeric excesses (ee) compared to unhindered piperidines.

Mechanistic Framework: Why Iridium?

Transition-metal catalyzed Asymmetric Allylic Amination (AAA) is the premier methodology for constructing chiral C–N bonds. While Palladium (Pd) catalysts are ubiquitous, they inherently favor nucleophilic attack at the less hindered terminus of the intermediate π -allyl complex, yielding linear, achiral products from monosubstituted allylic electrophiles.

To achieve the chiral branched product, Iridium (Ir) catalysis is required[5],[6]. As established by and expanded by and , Iridium complexes ligated by chiral phosphoramidites (e.g., Feringa-type ligands) completely alter the regioselectivity paradigm[6],[7],[8]. The active Ir(I) species undergoes oxidative addition with an allylic carbonate. The chiral ligand creates a highly asymmetric pocket, forcing the incoming spirocyclic amine to attack the more substituted carbon of the highly electrophilic Ir(III)- π -allyl intermediate, setting the stereocenter with exceptional precision[6],[8].

Ir_Catalytic_Cycle Cat Active Ir(I)-L* Catalyst Sub Oxidative Addition (Allylic Carbonate) Cat->Sub Substrate Binding PiAllyl Ir(III)-π-Allyl Complex (Enantiodetermining) Sub->PiAllyl - CO2, - MeOH Nuc Nucleophilic Attack (Spirocyclic Amine) PiAllyl->Nuc Amine Introduction Prod Branched Chiral Amine Product Release Nuc->Prod C-N Bond Formation Prod->Cat Catalyst Regeneration

Caption: Catalytic cycle of Ir-catalyzed asymmetric allylic amination with spirocyclic amines.

Self-Validating Experimental Protocol

Objective: Synthesis of (S)-1-phenyl-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-ene.

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure the integrity of the catalytic cycle.

Step-by-Step Methodology

1. Catalyst Activation (Glovebox or Schlenk Line)

  • Action: In an oven-dried Schlenk tube under argon, dissolve [Ir(cod)Cl]2​ (1.0 mol%, 0.01 equiv) and (R,R,Ra​) -Feringa phosphoramidite ligand (2.0 mol%, 0.02 equiv) in anhydrous THF (0.1 M relative to substrate). Stir at 25 °C for 30 minutes.

  • Causality: The dimeric precatalyst must be cleaved by the chiral ligand to form the active monomeric Ir(I) species. THF is chosen because, as a moderately coordinating ethereal solvent, it stabilizes the highly electrophilic Ir(III) intermediate without outcompeting the phosphoramidite ligand for coordination sites.

  • IPC Validation: The solution will transition from a pale yellow to a deep orange/red hue, visually confirming successful complexation.

2. Substrate Addition

  • Action: Add cinnamyl methyl carbonate (1.0 equiv) to the activated catalyst solution. Stir for 10 minutes.

  • Causality: Methyl carbonates are vastly superior to acetates in this context. Their decarboxylation provides an irreversible thermodynamic driving force and generates methoxide in situ. This transient methoxide acts as a base to deprotonate the incoming spirocyclic amine, eliminating the need for external basic additives that could poison the catalyst.

3. Nucleophile Introduction

  • Action: Dropwise add 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1.2 equiv) as a solution in THF. Seal the tube and stir at 25 °C for 12 hours.

  • IPC Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The UV-active cinnamyl carbonate ( Rf​≈0.6 ) will disappear, replaced by a new UV-active, ninhydrin-positive spot ( Rf​≈0.4 ) representing the branched spirocyclic amine product.

4. Quench, Isolation, and Chiral Validation

  • Action: Quench the reaction by exposing it to air and concentrating it under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient Hexanes to 8:2 Hexanes:EtOAc).

  • IPC Validation (Chiral HPLC): To validate the enantiomeric excess, analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min). Compare the retention times against a racemic standard synthesized using an achiral catalyst (e.g., triphenylphosphine). A successful run will demonstrate an ee of >95%.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting chemo-, regio-, and stereoselectivity. Note the critical drop in regioselectivity when an achiral ligand is utilized, validating the necessity of the phosphoramidite ligand's steric pocket.

EntrySolventLigand SystemTemp (°C)Yield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)
1THF (R,R,Ra​) -Feringa 25 88 >99:1 96
2DCM (R,R,Ra​) -Feringa258295:592
3Toluene (R,R,Ra​) -Feringa257590:1088
4THF (S,S,Sa​) -Feringa2587>99:1-95
5THFAchiral PPh 3​ 254020:80N/A

References

  • Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium−Phosphoramidite Complex Source: Journal of the American Chemical Society URL:[Link]

  • Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands Source: Accounts of Chemical Research URL:[Link]

  • Iridium-Catalyzed Asymmetric Allylic Amination Reactions with N-Aryl Phosphoramidite Ligands Source: Organometallics URL:[Link]

Sources

Application

Application Note: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane as a Next-Generation Piperidine Bioisostere

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Rationale The piperidine ring is one of the most ubiquitous structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Rationale

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved drugs, serving as a critical pharmacophore for target engagement[1]. However, the incorporation of unsubstituted piperidines often introduces severe liabilities into a drug development program. The high basicity of the piperidine nitrogen (pKa ~11) frequently leads to human ether-a-go-go-related gene (hERG) potassium channel blockade, a primary cause of drug-induced cardiotoxicity[2][3]. Furthermore, the exposed α

  • and β -carbons of the ring are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, resulting in poor pharmacokinetic (PK) profiles[3].

To overcome these challenges, medicinal chemists have increasingly turned to spirocyclic heterocycles as non-classical, three-dimensional bioisosteres[4]. Among these, 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane has emerged as a highly effective piperidine surrogate. By replacing the flat piperidine core with this spirocyclic ketal, drug designers can systematically modulate basicity, enhance metabolic stability, and improve aqueous solubility, as demonstrated in the development of selective σ1​ receptor ligands and other CNS-targeted therapeutics[5].

Mechanistic Insights: The Triad of Bioisosteric Advantages

The efficacy of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane relies on three distinct structural features that directly address piperidine's liabilities:

  • Basicity Modulation (Inductive Shielding): The two oxygen atoms in the 1,3-dioxane ring exert a strong electron-withdrawing inductive effect (-I effect) through the spirocyclic σ -bond framework. This pulls electron density away from the nitrogen atom, lowering its conjugate acid pKa from ~11.2 (standard piperidine) to approximately 8.8–9.2. Because hERG channel binding is heavily driven by cation- π interactions requiring a strongly protonated amine, this pKa reduction significantly mitigates cardiotoxic risk[2][3].

  • Metabolic Shielding (Steric Bulk): The gem-dimethyl group at the 3-position of the spiro-ring acts as a steric shield. It physically blocks the active site of CYP450 enzymes from accessing the vulnerable carbon-hydrogen bonds of the adjacent ring system, drastically reducing the rate of oxidative clearance[3].

  • Conformational Rigidity & 3D Globularity: The spiro fusion forces the molecule into an orthogonal 3D geometry, maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ). This prevents flat molecular stacking, lowering the crystal lattice energy and thereby improving thermodynamic aqueous solubility[4].

Physicochemical Profiling

The following table summarizes the quantitative shifts in physicochemical properties when replacing a standard piperidine ring with the spirocyclic bioisostere.

Table 1: Comparative Physicochemical Profile

PropertyPiperidine Core3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecaneCausality / Mechanism
pKa (Calculated) 10.5 – 11.28.8 – 9.2Inductive electron withdrawal by O1 and O5 atoms.
Lipophilicity (LogP) Baseline+0.2 to +0.5Polar oxygens offset the lipophilicity of the gem-dimethyl group.
3D Globularity ( Fsp3​ ) High (but conformationally flat)Maximum (Orthogonal planes)Spirocyclic carbon enforces a rigid, 3D spatial geometry.
hERG IC 50​ High Risk (< 1 µM)Low Risk (> 10 µM)Reduced basicity weakens electrostatic binding in the hERG pore.
CYP450 Clearance High ( α / β oxidation)LowSteric shielding by the 3,3-dimethyl moiety prevents enzyme docking.

Medicinal Chemistry Optimization Workflow

The integration of 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane into a lead optimization campaign follows a logical progression from liability identification to in vitro validation.

G N1 Identify Liability (High pKa, CYP Oxidation) N2 Bioisosteric Design (Spirocyclic Ketal) N1->N2 Structural Modification N3 Synthesis (Reductive Amination) N2->N3 Scaffold Assembly N4 In Vitro Profiling (HLM, hERG Patch-Clamp) N3->N4 Compound Validation N5 Lead Optimization (Improved Safety/PK) N4->N5 Data Analysis

Workflow for optimizing piperidine liabilities using spirocyclic bioisosteres.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls and mechanistic rationales for each step.

Protocol 5.1: Scaffold Incorporation via Reductive Amination

Because 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a secondary amine, it is readily appended to aldehyde-bearing scaffolds via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a mild catalyst, protonating the carbonyl oxygen to increase electrophilicity and drive iminium ion formation without degrading the acid-sensitive ketal moiety.

  • Reduction: Stir at room temperature for 1 hour, then add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is specifically chosen over sodium borohydride (NaBH 4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol 5.2: In Vitro Microsomal Stability Assay (Self-Validating)

This assay validates the metabolic shielding provided by the spirocyclic architecture.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor cofactor. Without it, oxidative metabolism cannot occur, ensuring that any clearance observed is specifically CYP-mediated.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

  • Control Validation: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) in parallel. The assay is only considered valid if the half-lives ( t1/2​ ) of these controls fall within established historical ranges.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol 5.3: Automated Patch-Clamp hERG Assay

This electrophysiological protocol confirms the reduction of cardiotoxic liability.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology (Voltage Clamp): Using an automated patch-clamp system, establish a whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV for 2 seconds.

    • Causality: During the +20 mV depolarization, hERG channels open but rapidly inactivate. The repolarization step to -50 mV allows the channels to recover from inactivation and transition into the open state before slowly deactivating. The resulting outward "tail current" at -50 mV provides the most robust and accurate measurement of channel blockade.

  • Compound Application: Perfuse the test compound at varying concentrations (0.1 µM to 30 µM) and measure the percentage inhibition of the peak tail current.

  • Validation: Use Dofetilide (a known potent hERG blocker) as a positive control. Calculate the IC 50​ using a non-linear regression curve fit.

Conclusion

The strategic replacement of piperidine with 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane represents a sophisticated application of bioisosteric design. By leveraging inductive basicity modulation and steric metabolic shielding, medicinal chemists can rescue promising scaffolds from hERG toxicity and rapid clearance, ultimately accelerating the development of safer, more efficacious therapeutics.

References

  • Spirocyclic Piperidine Bioisostere - Enamine | Enamine.net | 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes | Chemical Communications (RSC Publishing) | 4

  • Evaluation of 11C-NR2B-SMe and Its Enantiomers as PET Radioligands for Imaging the NR2B Subunit Within the NMDA Receptor Complex in Rats | PMC (NIH) | 2

  • Strategies to Improve the Metabolic Stability of Piperidines | Benchchem | 3

  • Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases | ResearchGate | 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane . This molecule is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane . This molecule is a highly valuable spirocyclic scaffold utilized to introduce three-dimensionality—often referred to as 1—into medicinal chemistry pipelines to enhance target specificity[1].

Synthesizing this spiroketal typically involves the acid-catalyzed condensation of a 4-piperidone derivative with neopentyl glycol (2,2-dimethyl-1,3-propanediol). While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks. This guide provides field-proven troubleshooting logic and self-validating protocols to ensure high-yielding, reproducible syntheses.

Section 1: Reaction Workflow & Mechanistic Logic

Workflow A N-Boc-4-piperidone + Neopentyl Glycol B Acid Catalysis (PPTS, 0.1 eq) A->B Toluene, Reflux C Dean-Stark Trap (Water Removal) B->C Equilibrium Shift D N-Boc Spiroketal Intermediate C->D -H2O E Boc Deprotection (4M HCl in Dioxane) D->E Acidic Cleavage F Target Molecule: 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane E->F Neutralization & Extraction

Workflow for N-Boc protected 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My ketalization reaction stalls at 60-70% conversion, leaving significant unreacted starting material. How can I drive it to completion? A1: Ketalization is strictly an equilibrium-driven process. The stalling is almost certainly due to inadequate water removal.

  • Causality: For every mole of ketal formed, one mole of water is generated. If water remains in the system, the reverse hydrolysis reaction competes with product formation.

  • Solution: Ensure your Dean-Stark apparatus is properly insulated (e.g., wrapped in glass wool) to maintain a vigorous reflux of toluene. If a Dean-Stark trap is insufficient due to scale, add oven-dried 4Å molecular sieves directly to the reaction flask. Molecular sieves irreversibly trap water, shifting the equilibrium entirely toward the spiroketal product.

Q2: I am using N-Boc-4-piperidone as my starting material, but I observe highly polar impurities and low yields. What is happening? A2: You are likely experiencing premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • Causality: The standard catalyst for ketalization is p-toluenesulfonic acid (p-TsOH). However, p-TsOH is a strong organic acid (pKa ~ -2.8). At reflux temperatures in toluene (110 °C), it can readily cleave the acid-sensitive N-Boc group. The resulting free amine forms an insoluble salt with the acid catalyst, precipitating out of solution and permanently halting the catalytic cycle.

  • Solution: Switch to a milder acid catalyst such as Pyridinium p-toluenesulfonate (PPTS). PPTS is sufficiently acidic to catalyze ketal formation but mild enough to leave the N-Boc group intact at elevated temperatures.

Q3: Can I synthesize the spiroketal directly from 4-piperidone hydrochloride to avoid the protection/deprotection steps? A3: While technically possible, it is highly discouraged for scale-up or high-yield applications.

  • Causality: The hydrochloride salt of 4-piperidone has exceptionally poor solubility in non-polar solvents like toluene, which are required for azeotropic water removal. Furthermore, the protonated amine drastically alters the electronics of the ketone, making it less electrophilic and slowing down the nucleophilic attack by neopentyl glycol.

  • Solution: The industry standard is to utilize 2 as your starting building block[2]. Once the N-Boc spiroketal is isolated, the Boc group can be efficiently removed using 3 to yield the target molecule in near-quantitative yields[3].

Q4: My product degrades during the aqueous workup. How do I prevent this? A4: Spiroketals are 4[4]. If the acid catalyst is not neutralized before water is introduced, the product will rapidly hydrolyze back to the ketone and diol.

  • Solution: Quench the reaction mixture with a mild base (e.g., triethylamine, 1.5 equivalents relative to the acid catalyst) before cooling and prior to any aqueous washing steps. Wash the organic layer strictly with saturated aqueous sodium bicarbonate (NaHCO₃) to ensure a basic pH during phase separation.

Section 3: Diagnostic Logic for Yield Optimization

TroubleshootingLogic Start Yield < 70% or Impure Product Q1 Are side products visible on TLC/LCMS? Start->Q1 Aldol Aldol Condensation (Basic/Strong Acid) Q1->Aldol Yes, high MW impurities BocLoss Premature N-Boc Deprotection Q1->BocLoss Yes, highly polar spots Stalled Incomplete Conversion (Equilibrium) Q1->Stalled No, mostly starting material FixAldol Reduce Temp & Catalyst Loading Aldol->FixAldol FixBoc Use Milder Acid (e.g., PPTS) BocLoss->FixBoc FixStalled Improve Water Removal (Dean-Stark / Sieves) Stalled->FixStalled

Diagnostic logic tree for resolving yield-limiting issues in spiroketal synthesis.

Section 4: Quantitative Data & Optimization Matrix

To guide your experimental design, the following table summarizes the impact of various reaction parameters on the yield of the N-Boc protected intermediate.

SolventCatalyst (Eq.)Water Removal MethodTemp (°C)Time (h)Yield (%)Diagnostic Observation
Toluenep-TsOH (0.20)Dean-Stark1101645%High polarity spots on TLC (Premature Boc loss)
Toluenep-TsOH (0.05)Dean-Stark1101278%Moderate conversion; unreacted SM remains
ToluenePPTS (0.10)Dean-Stark1102485%Clean reaction profile; slower kinetics
Toluene PPTS (0.10) Dean-Stark + 4Å MS 110 16 96% Complete conversion; optimal conditions
Benzenep-TsOH (0.10)Dean-Stark802460%Reaction stalled; insufficient thermal energy
Section 5: Validated Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-Boc-3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagents: Add N-Boc-4-piperidone (20.0 g, 100 mmol), neopentyl glycol (12.5 g, 120 mmol, 1.2 eq.), and Pyridinium p-toluenesulfonate (PPTS) (2.5 g, 10 mmol, 0.1 eq.) to the flask.

  • Solvent: Suspend the reagents in anhydrous toluene (200 mL). Add 5.0 g of oven-dried 4Å molecular sieves to the reaction mixture to assist in trace water scavenging.

  • Reflux (Self-Validating Step): Heat the mixture to a vigorous reflux (oil bath at 125 °C) for 16 hours. Monitor water accumulation in the Dean-Stark trap (theoretical yield of water is ~1.8 mL). Validation: Once water ceases to collect, the equilibrium has reached maximum conversion.

  • Quench: Cool the reaction to room temperature. Add triethylamine (2.0 mL) to neutralize the PPTS catalyst and prevent hydrolysis.

  • Workup: Filter the mixture to remove the molecular sieves. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected spiroketal as a white solid. (Expected yield: >90%).

Phase 2: Deprotection to Target Molecule
  • Reaction: Dissolve the N-Boc protected spiroketal (10.0 g) in anhydrous 1,4-dioxane (50 mL) and cool to 0 °C.

  • Deprotection (Self-Validating Step): Slowly add 4M HCl in 1,4-dioxane (50 mL). Stir the solution at room temperature for 4 hours. Validation: Monitor by TLC (Ninhydrin stain). The starting material is UV-active and Ninhydrin-negative, while the deprotected amine product is UV-inactive and stains deep purple, providing visual confirmation of complete deprotection.

  • Neutralization: Carefully adjust the pH to 8-9 using 2M aqueous NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane as a pale oil or crystalline solid.

References
  • Benchchem. "Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone." 1

  • Sigma-Aldrich. "1-Boc-4-piperidone 98 79099-07-3." 2

  • Defense Technical Information Center (DTIC). "Fentanyl Synthesis Using N-BOC-4-Piperidinone." 3

  • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle."4

Sources

Optimization

Troubleshooting acetal cleavage in 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane derivatives

Welcome to the Technical Support Knowledge Base for spirocyclic piperidine synthesis. Cleaving the acetal in 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane derivatives—effectively a neopentyl glycol ketal of piperidin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for spirocyclic piperidine synthesis. Cleaving the acetal in 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane derivatives—effectively a neopentyl glycol ketal of piperidin-4-one—is a notoriously stubborn transformation. This guide synthesizes mechanistic theory with field-validated protocols to help researchers overcome incomplete conversions, side reactions, and poor yields.

Mechanistic FAQs: Understanding the Causality

Q1: Why is this specific ketal so resistant to standard acidic cleavage compared to standard ethylene glycol ketals? A1: The resistance stems from dual structural liabilities:

  • Steric Hindrance: The 1,5-dioxa spiro ring is derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol). The gem-dimethyl group introduces severe steric bulk, physically blocking the trajectory of water molecules attempting to attack the oxocarbenium intermediate during hydrolysis [1].

  • Electrostatic Deactivation: If the 9-aza (piperidine) nitrogen is unprotected, it acts as an internal buffer. The secondary amine ( pKa​≈9.5 ) protonates instantly in acidic media. This generates a localized positive charge that electrostatically repels the second protonation event required at the ketal oxygen to initiate cleavage.

Q2: I am using 1.0 equivalent of TFA, but seeing zero conversion. Why? A2: A single equivalent of acid is entirely consumed by the basic piperidine nitrogen. To achieve ketal cleavage in unprotected 9-azaspiro[5.5]undecane systems, you must use a vast excess of acid (typically >5.0 equivalents or solvent-quantity) to ensure the equilibrium favors the protonation of the highly deactivated ketal oxygens [3].

Q3: Can I use Lewis acids instead of Brønsted acids to avoid stripping my N-protecting groups? A3: Yes. For substrates with acid-sensitive moieties (e.g., Boc or PMB groups), gentle Lewis acids such as Erbium(III) triflate ( Er(OTf)3​ ) in wet nitromethane can chemoselectively cleave the ketal without generating the highly acidic bulk environment that would strip labile nitrogen protecting groups [2].

Diagnostic Troubleshooting Workflow

Use the following logic tree to determine the optimal deprotection strategy for your specific spiro-piperidine derivative.

Workflow Start Start: Spiro-Ketal Cleavage CheckAmine Is Piperidine Nitrogen Protected? (e.g., Boc, Cbz) Start->CheckAmine StandardAcid Standard Acidic Cleavage (e.g., 10% TFA in DCM) CheckAmine->StandardAcid Yes ExcessAcid Excess Acid Required (>5.0 eq) to Overcome Buffering CheckAmine->ExcessAcid No (Free Amine) Monitor Monitor Conversion (LCMS / TLC) StandardAcid->Monitor ExcessAcid->Monitor Decision Conversion Complete? Monitor->Decision Harsh Apply Harsher Conditions (6M HCl, Heat, or Lewis Acid) Decision->Harsh No Success Isolate Piperidin-4-one Derivative Decision->Success Yes Harsh->Monitor Re-evaluate

Workflow for troubleshooting neopentyl glycol ketal deprotection in spiro-piperidine systems.

Quantitative Condition Matrix

Summarized below are the benchmarked conditions for cleaving the 3,3-dimethyl-1,5-dioxa spiro ring. Compare these parameters to select the right approach for your substrate.

Acid SystemSubstrate TypeEquivalentsTemp (°C)Time (h)Expected ConversionNotes / Causality
10% TFA / DCM N-ProtectedSolvent252–4>95%Standard method. Fails on free amines due to buffering.
1.0 eq HCl / Dioxane N-Free1.0 eq2524<5%Acid is entirely consumed by salt formation at the piperidine.
6M HCl / THF (1:1) N-Free>10 eq654–12>90%Harsh conditions overcome electrostatic deactivation.
50% Aq. Formic Acid N-Free / N-AlkylSolvent806–8~85%Good alternative to HCl; easier to remove via lyophilization.
5 mol% Er(OTf)3​ Acid-Sensitive0.05 eq258–16>90%Chemoselective Lewis acid; preserves Boc/Cbz groups.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the reaction's progress and integrity at each step.

Protocol A: Harsh Brønsted Acid Cleavage (For N-Free or Robust Substrates)

Mechanistic Rationale: Utilizes a vast excess of strong aqueous acid and thermal energy to overcome the electrostatic repulsion caused by the protonated piperidine nitrogen.

  • Reaction Setup: Dissolve the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane derivative (1.0 mmol) in THF (5.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 6M aqueous HCl (5.0 mL) dropwise at room temperature.

    • Self-Validation: The mixture may exhibit a mild exotherm as the piperidine hydrochloride salt forms. Ensure vigorous stirring.

  • Thermal Cleavage: Heat the biphasic mixture to 65°C for 4–12 hours.

    • Self-Validation: Monitor by LCMS. The cleaved neopentyl glycol byproduct will appear as a highly polar, non-UV-active mass. Look for the mass of the target piperidin-4-one derivative to confirm conversion.

  • Workup & Neutralization: Cool the reaction to 0°C. Carefully adjust the pH to 9–10 using 2M NaOH.

    • Causality: Neutralizing the piperidine hydrochloride salt back to the free base is strictly required to partition the product into the organic phase.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Lewis Acid Cleavage (For Acid-Sensitive Substrates)

Mechanistic Rationale: acts as a mild, highly oxophilic Lewis acid that selectively activates the ketal oxygen without creating a highly acidic bulk solution, thereby preserving acid-labile protecting groups like Boc [2].

  • Reaction Setup: Dissolve the N-protected spiro-undecane derivative (1.0 mmol) in wet nitromethane ( CH3​NO2​ containing 1% H2​O v/v, 10 mL).

  • Catalyst Addition: Add Er(OTf)3​ (0.05 mmol, 5 mol%) in a single portion.

  • Cleavage: Stir the mixture at room temperature for 8–16 hours.

    • Self-Validation: TLC monitoring should show clean conversion to the ketone. If a highly polar baseline spot appears, it indicates unwanted Boc-deprotection; lower the temperature or catalyst loading.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL).

  • Isolation: Extract the mixture with DCM (3 x 10 mL). Dry the combined organics over MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if residual neopentyl glycol remains.

References

  • Nanoscale Molecular Rods with a New Building Block for Solubility Enhancement The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of aldehydes by deprotection or hydrolysis Organic Chemistry Portal URL:[Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids ACS Omega URL:[Link]

Troubleshooting

Optimizing purification of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane by column chromatography

Technical Support Center: Troubleshooting & Optimizing Purification of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Introduction: The Chemical Duality of Azaspiro[5.5]undecanes As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing Purification of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Introduction: The Chemical Duality of Azaspiro[5.5]undecanes As a Senior Application Scientist, I frequently see researchers struggle with the isolation of spiroketal-amines. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane presents a classic chromatographic paradox:

  • The Secondary Amine (Basic): With a pKa typically around 10-11, the piperidine-like nitrogen acts as a strong hydrogen-bond acceptor and cation. On standard bare silica gel, it interacts strongly with weakly acidic silanol groups (Si-OH, pKa ~ 4.5-5.5), causing severe peak tailing, irreversible adsorption, and poor mass recovery[1].

  • The 1,5-Dioxa Spiroketal (Acid-Sensitive): The acetal/ketal linkage is highly susceptible to acid-catalyzed hydrolysis. The inherent acidity of bare silica gel can induce ring-opening degradation during the run, destroying the target molecule[2].

To successfully purify this compound, the chromatographic environment must be strictly neutralized.

Troubleshooting FAQs: Common Purification Failures

Q1: I ran my crude mixture on standard silica gel (Hexanes/EtOAc). My product streaked down the entire TLC plate, and my column recovery was less than 30%. What happened? A: You are observing classic ion-exchange interference. The basic secondary amine is protonating the acidic silanols on the silica surface, anchoring the molecule to the stationary phase[1]. To resolve this, you must introduce a competitive basic modifier. Adding 1% to 5% Triethylamine (TEA) or 1% ammonium hydroxide to your mobile phase neutralizes the silanols, allowing the amine to elute as a sharp band[1].

Q2: I added TEA to my mobile phase, which fixed the tailing, but NMR shows my spiroketal ring has partially degraded. How do I prevent this? A: While TEA masks most silanols, localized acidic micro-environments can still persist on bare silica, triggering the acid-catalyzed cleavage of the 1,5-dioxa spiroketal[2]. You must abandon bare silica. Switch to Amine-Functionalized Silica (e.g., aminopropyl-bonded silica) . This stationary phase replaces acidic silanols with basic amine groups, providing a completely inert surface for both the secondary amine and the acid-sensitive spiroketal[3].

Q3: Can I use Reverse-Phase (RP) HPLC for final polishing? A: Yes, but standard acidic mobile phases (e.g., 0.1% Formic Acid) will immediately hydrolyze the spiroketal. You must use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). Ensure you use a high-pH stable C18 column, such as a SolGel or double-endcapped polymeric silica column, to prevent stationary phase dissolution[4].

Quantitative Data: Stationary Phase Comparison

Table 1: Performance Metrics for Azaspiro[5.5]undecane Purification Strategies

Stationary PhaseMobile Phase ModifiersTypical Recovery (%)Spiroketal StabilityMax Loading Capacity (w/w)
Bare Silica GelNone< 30% (Severe tailing)Poor (Degradation)1%
Bare Silica Gel1-5% TEA or NH4OH70 - 85%Moderate2 - 5%
Basic AluminaNone80 - 90%Good2 - 5%
Amine-Functionalized SilicaNone> 90%Excellent10 - 15%
Polymeric C18 (RP)High pH Buffer (pH 10)> 95%ExcellentPreparative Scale

(Data synthesized from standard chromatographic principles for basic/acid-sensitive compounds[1][3][5])

Optimized Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (Preferred Method) Causality: Aminopropyl-bonded silica eliminates the acid-base interaction entirely, precluding the need for mobile phase modifiers and protecting the spiroketal from acid hydrolysis[3]. Furthermore, it allows for significantly higher sample loading[5].

  • Column Selection: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH). Use a 10:1 to 15:1 ratio of silica to crude sample[5].

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of 100% Hexanes. Treat the column exactly as you would a normal-phase system[5].

  • Sample Loading: Dissolve the crude 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in a minimal volume of Dichloromethane (DCM).

    • Self-Validation Check: Ensure the solution is perfectly clear. Particulates will cause peak splitting. If cloudy, filter through a 0.45 µm PTFE syringe filter before loading.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 12 CV. Do not add TEA or NH4OH; they are redundant and complicate solvent removal[3].

  • Fraction Collection: Monitor via UV (if a chromophore is present on impurities) or TLC using amine-modified TLC plates.

Protocol B: TEA-Deactivated Normal Phase Chromatography (Cost-Effective Alternative) Causality: TEA acts as a sacrificial base, competitively binding to the strongly acidic silanol sites. This prevents irreversible adsorption of the target molecule[1].

  • Solvent Preparation: Prepare your target mobile phase (e.g., 20% EtOAc in Hexanes). Add exactly 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Pre-treatment (Critical Step): Dry-pack standard silica gel (40-63 µm). Flush the column with 3 CV of the TEA-containing mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent from the column outlet and test with pH paper. The pH must be >8. If it is neutral or acidic, the silica has not been fully deactivated. Continue flushing until basic.

  • Loading & Elution: Load the sample and elute using the TEA-modified solvent system.

  • Post-Purification: Pool the pure fractions. To remove residual TEA, co-evaporate the product with toluene (3 x 10 mL) on a rotary evaporator, followed by high vacuum drying for 12 hours.

Decision Logic Workflow

purification_workflow start Crude 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane eval Evaluate on Standard Silica TLC start->eval tailing Severe Amine Tailing? eval->tailing degrad Spiroketal Degradation? tailing->degrad No mod_tea Add 1-5% TEA to Mobile Phase tailing->mod_tea Yes amine_silica Use Amine-Functionalized Silica (e.g., KP-NH) degrad->amine_silica Yes rp_hplc Reverse Phase (C18) with High pH Buffer degrad->rp_hplc Highly Polar Impurities mod_tea->degrad Check Stability

Decision logic for optimizing the chromatography of basic, acid-sensitive azaspiro compounds.

References[1] BenchChem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography." BenchChem. URL: 3]">https://www.benchchem.com[3] Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base. URL: 5]">https://www.biotage.com[5] Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO. URL: 4]">https://www.teledyneisco.com[4] Pure. "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography." Eindhoven University of Technology. URL: https://research.tue.nl/[2] MDPI. "Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography." Molecules. URL: https://www.mdpi.com

Sources

Optimization

Overcoming low solubility of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in polar solvents

Target Compound: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) Welcome to the Technical Support Center for spirocyclic building blocks. This guide is specifically engineered for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6)

Welcome to the Technical Support Center for spirocyclic building blocks. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane .

While the incorporation of spirocyclic moieties is a proven "escape from flatland" strategy to enhance metabolic stability and target binding[1][2], the unique physicochemical profile of this specific molecule often requires tailored solubilization strategies in polar and aqueous media.

Diagnostic Overview: The Causality of Insolubility

Before troubleshooting, it is critical to understand why this molecule resists polar solvation.

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a secondary aliphatic amine embedded within a spiro-acetal framework. According to foundational principles of amine chemistry, aliphatic amines exhibit borderline water solubility once they reach about six carbon atoms[3][4]. This molecule contains 11 carbon atoms , placing it well beyond the threshold for spontaneous aqueous solvation[3].

Furthermore, the gem-dimethyl groups on the 1,5-dioxane ring create significant steric bulk. This hydrophobic shield restricts polar solvent molecules (like water or methanol) from effectively hydrogen-bonding with the acetal oxygens. Consequently, in its neutral free-base form, the molecule exhibits high lipophilicity and a strong tendency to aggregate or precipitate in polar environments[5][6].

Quantitative Solubility Matrix

The following table summarizes the representative solubility limits of the compound under various standard conditions, allowing you to select the appropriate state for your specific assay[2][7].

Compound StateSolvent SystemRepresentative Solubility LimitSolubilization Mechanism
Free Base 100% Water (pH 7.4)< 0.1 mg/mLNone (Hydrophobic exclusion)
Free Base 100% DMSO> 50 mg/mLDisruption of crystal lattice by aprotic polarity
Hydrochloride Salt 100% Water (pH 4.0)~ 15 - 20 mg/mLIon-dipole interactions via protonated piperidine
Free Base + HP-β-CD Aqueous Buffer (pH 7.4)~ 5 - 10 mg/mLMacrocyclic encapsulation of the spiro-acetal ring
Free Base 10% DMSO / 90% Water~ 0.5 mg/mLCo-solvency lowering dielectric constant

Primary Troubleshooting Workflows

Select a solubilization protocol based on your downstream application constraints.

Solubilization_Decision_Tree Start Target Application for Spirocyclic Amine Aqueous Aqueous Bioassay (pH 7.4) Start->Aqueous Organic Chemical Synthesis (Polar Organics) Start->Organic Cyclo HP-β-CD Complexation Aqueous->Cyclo High concentration needed (>1mM) Cascade Solvent Cascade (DMSO -> Buffer) Aqueous->Cascade Low concentration needed (<100µM) Salt In Situ Salt Formation (e.g., HCl, MsOH) Organic->Salt Acidic conditions tolerated Cosolvent Co-solvent System (DMSO/PEG400) Organic->Cosolvent Neutral conditions required

Decision tree for solubilizing 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane based on application.

Protocol A: In Situ Salt Formation (For Synthesis & Acid-Tolerant Assays)

When an amine is converted into an alkylammonium ion via the addition of an acid, the resulting ionic charge is highly effective at pulling the non-polar spirocyclic group into an aqueous or polar organic solution[8].

Step-by-Step Methodology:

  • Weighing: Transfer 100 mg of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane free base into a glass vial.

  • Suspension: Add 5 mL of your target polar solvent (e.g., Methanol or Water). The mixture will appear as a cloudy, turbid suspension.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (MsOH) or 1M HCl dropwise while stirring at 300 RPM.

  • Equilibration: Allow the mixture to stir for 15 minutes at room temperature.

  • Self-Validation Check: The solution must transition from a turbid suspension to optically clear. Measure the pH; a stabilized pH of ~4.5–5.5 confirms complete protonation of the piperidine nitrogen without excess free acid. If turbidity persists, gently warm to 40°C for 5 minutes.

Protocol B: Macrocyclic Encapsulation (For Neutral pH Bioassays)

If your biological assay strictly requires a neutral pH (7.4) and cannot tolerate organic co-solvents like DMSO, cyclodextrin inclusion is the optimal strategy[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the bulky 3,3-dimethyl-1,5-dioxane ring, leaving the polar amine exposed to the aqueous environment.

Step-by-Step Methodology:

  • Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Addition: Add the required mass of the spirocyclic amine directly into the HP-β-CD solution.

  • Agitation: Sonicate the mixture in a bath sonicator for 20 minutes, maintaining the temperature below 35°C to prevent thermal degradation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-encapsulated aggregates.

  • Self-Validation Check: Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer. An OD600 of < 0.05 indicates a successful, aggregate-free inclusion complex.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into my aqueous assay buffer? A: This is a classic "solvent crash." While DMSO readily dissolves the free base by disrupting intermolecular forces, diluting it into water rapidly increases the dielectric constant of the medium. The highly lipophilic gem-dimethyl groups force the water molecules into a highly ordered, thermodynamically unfavorable state, driving the spirocycle molecules to aggregate and precipitate[5][6]. Solution: Use a solvent cascade. Dilute your DMSO stock into an intermediate co-solvent (like PEG400 or Tween-20) before final dilution into the aqueous buffer[9][10].

Q: Can I use heating to force the free base to dissolve in methanol or ethanol? A: Heating increases kinetic energy and will temporarily dissolve the compound. However, this is not a stable solution. Because aliphatic amines with >6 carbons have borderline solubility in polar solvents[3], the compound will likely undergo rapid crystallization or amorphous precipitation as soon as the solution returns to room temperature. You must alter the chemical state (via salt formation) or the solvent matrix (via co-solvents) for long-term stability[5].

Q: Does the spiro-acetal ring affect the basicity (pKa) of the piperidine nitrogen? A: Yes, slightly. The oxygen atoms in the 1,5-dioxane ring exert a mild electron-withdrawing inductive effect through the spiro carbon. This slightly reduces the electron density on the piperidine nitrogen compared to an unsubstituted piperidine. However, it remains sufficiently basic (estimated pKa ~9.0) to readily form stable, highly soluble salts with standard mineral or organic acids[2][4].

Q: Are there alternative solubilizers if cyclodextrins interfere with my assay? A: Yes. If cyclodextrins are incompatible, consider using amphiphilic PEG-conjugates (nanomicelles) or non-ionic surfactants like Poloxamers. These form stable non-covalent complexes with highly lipophilic molecules, shielding the hydrophobic spiro-ring from the aqueous phase while maintaining excellent stability and low cellular toxicity[9][11].

References

  • Panda, S. S., et al. "Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity." National Center for Biotechnology Information (NIH). Available at: [Link]

  • Kalhapure, R.S., et al. "Solubilization techniques used for poorly water-soluble drugs." National Center for Biotechnology Information (NIH). Available at: [Link]

  • Environmental Protection Agency (EPA). "1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl..." EPA.gov. Available at: [Link]

  • Kumar, A., et al. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Borowy-Borowski, H., et al. "Unique technology for solubilization and delivery of highly lipophilic bioactive molecules." PubMed. Available at: [Link]

  • Sharma, P., et al. "A review on solubility enhancement technique for pharmaceutical drugs." GSC Online Press. Available at: [Link]

  • University of Mustansiriyah. "Amines and Heterocycles." uomustansiriyah.edu.iq. Available at: [Link]

  • Chemistry LibreTexts. "24.2: Structure and Properties of Amines." LibreTexts. Available at: [Link]

  • Oregon Institute of Technology. "7.3 Solubility of Amines." oit.edu. Available at: [Link]

  • Quora Contributors. "Are amines soluble in organic solvents?" Quora. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Welcome to the Technical Support Center for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6). As a critical building block in pharmaceutical development, this compound functions as a sterically hindered n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6). As a critical building block in pharmaceutical development, this compound functions as a sterically hindered neopentyl glycol ketal of 4-piperidone[1]. While the 3,3-dimethyl substitution provides enhanced steric shielding compared to standard ethylene glycol ketals, the molecule remains highly susceptible to environmental degradation over long-term storage.

This guide is designed for research scientists and drug development professionals. It details the mechanistic causality behind compound degradation, provides a self-validating storage protocol, and offers a troubleshooting FAQ for common experimental anomalies.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the chemical vulnerabilities of the spiroketal and the secondary amine within the molecule.

  • Acid-Catalyzed Ketal Hydrolysis: The 1,5-dioxa spiro-ring is a protecting group for the 4-piperidone ketone. In the presence of ambient moisture and trace acidic impurities (even dissolved atmospheric CO2​ forming carbonic acid), the ketal undergoes cleavage, reverting the molecule to 4-piperidone and neopentyl glycol[2][3].

  • Amine Oxidation: The secondary amine at the 9-aza position is vulnerable to photo-oxidation and auto-oxidation when exposed to UV light and atmospheric oxygen, leading to the formation of N-oxides and complex colored polymeric impurities.

  • Carbamate Salt Formation: Secondary amines are highly nucleophilic and will rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, drastically altering the compound's solubility profile and molecular weight.

Degradation API 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane Hydrolysis Ketal Hydrolysis API->Hydrolysis Carbamate Carbamate Formation API->Carbamate Oxidation Amine Oxidation API->Oxidation H2O Moisture & Trace Acid H2O->Hydrolysis Catalyst CO2 Atmospheric CO2 CO2->Carbamate Reactant O2 Oxygen & UV Light O2->Oxidation Initiator Prod1 4-Piperidone + Neopentyl Glycol Hydrolysis->Prod1 Prod2 Insoluble Carbamate Salts Carbamate->Prod2 Prod3 N-Oxides (Yellowing) Oxidation->Prod3

Fig 1: Primary degradation pathways of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane.

Troubleshooting Guide & FAQs

Q: My compound powder has developed a yellow/brown tint over the last few months. Is it still usable? A: The yellowing is a direct visual indicator of oxidative degradation at the secondary amine (9-aza position), resulting in N-oxides or conjugated impurities. While trace oxidation might not completely inhibit robust downstream coupling reactions (e.g., Buchwald-Hartwig aminations), it will negatively impact your stoichiometric calculations and overall yield. Action: Perform an LC-MS or 1H NMR check. If purity has fallen below 95%, the batch should be repurposed or discarded.

Q: I am seeing unexpected peaks in my 1H NMR spectrum around 2.4 ppm. What happened? A: This is the classic spectroscopic signature of ketal hydrolysis [4]. The spiroketal has partially reverted to 4-piperidone and neopentyl glycol. The new peaks at ~2.4 ppm correspond to the α -protons adjacent to the newly unmasked ketone carbonyl of the piperidone ring[2]. This occurs when the compound is exposed to moisture and trace acids during storage or handling[3].

Q: The compound is no longer dissolving completely in anhydrous dichloromethane (DCM); there are insoluble clumps. Why? A: If the storage container was left open on the benchtop, the free secondary amine reacted with atmospheric CO2​ to form carbamate salts . These salts are highly polar and insoluble in non-polar or moderately polar organic solvents like DCM or hexanes. Action: You can often reverse carbamate formation by gently heating the suspension under an inert argon flow, which drives off the CO2​ , though prevention via proper storage is preferred.

Self-Validating Long-Term Storage Protocol

To guarantee the structural integrity of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane for >24 months, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning every step includes a physical indicator to confirm the environment remains uncompromised.

Step 1: Aliquoting (Minimizing Freeze-Thaw Cycles)

  • Action: Upon receipt, immediately divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Amber glass blocks UV light, preventing photo-initiated amine oxidation. Single-use aliquots prevent the introduction of ambient moisture that occurs when a bulk container is repeatedly opened and closed.

Step 2: Inert Gas Displacement

  • Action: Flush the headspace of each vial with a gentle stream of Argon (Ar) gas for 10–15 seconds before sealing with a PTFE-lined septum cap.

  • Self-Validation: Argon is denser than air (approx. 38% heavier). By using Argon rather than Nitrogen ( N2​ ), you ensure that the gas settles at the bottom of the vial, physically displacing O2​ , CO2​ , and water vapor upward and out of the vial before capping.

Step 3: Desiccation & Secondary Containment

  • Action: Place the sealed vials into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing indicating Drierite (anhydrous calcium sulfate with cobalt chloride) or indicating silica gel.

  • Self-Validation: The indicating desiccant acts as an internal environmental monitor. As long as the crystals remain blue , the micro-environment is verified to be moisture-free. A color change to pink immediately flags a seal failure or moisture ingress, allowing you to intervene before the API undergoes ketal hydrolysis.

Step 4: Thermal Control & Equilibration

  • Action: Store the secondary container at -20°C. Crucial: When retrieving an aliquot, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial immediately exposes the chilled powder to ambient air, causing atmospheric moisture to instantly condense onto the compound, triggering the exact acid-catalyzed hydrolysis the cold storage was meant to prevent.

Quantitative Storage Data

The table below summarizes the expected shelf-life of the compound based on specific environmental variables.

Storage TemperatureAtmospheric ConditionDesiccant PresentExpected Shelf-LifePrimary Degradation Risk
Room Temp (20-25°C)Ambient AirNone< 1 MonthCarbamate formation, Oxidation
4°C (Refrigerator)Ambient AirNone1–3 MonthsCondensation-induced Hydrolysis
-20°C (Freezer)Nitrogen ( N2​ )Yes12–18 MonthsSlow Hydrolysis (if trace H2​O remains)
-20°C (Freezer) Argon (Ar) Yes (Indicating) > 24 Months Negligible (Optimal Condition)

References

  • "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one", Organic Syntheses, 2016. Available at: [Link][4]

  • "4-Piperidone", Grokipedia. Available at:[Link][2]

  • "Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate", ResearchGate. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Scale-Up and Optimization of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Manufacturing

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, optimization, and scale-up of this valuable spirocyclic amine.

The manufacturing process for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity. This guide is structured to address challenges in a logical sequence, from the initial protection and ketalization steps to the final deprotection and purification.

Synthetic Overview

The synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is typically achieved through a two-step process starting from commercially available N-Boc-4-piperidone and 2,2-dimethyl-1,3-propanediol. The key stages are:

  • Ketalization: An acid-catalyzed reaction between N-Boc-4-piperidone and 2,2-dimethyl-1,3-propanediol to form the protected intermediate, tert-butyl 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This guide will address potential issues in both of these critical stages.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Stage 1: Ketalization Reaction
Question 1: My ketalization reaction is showing low or no conversion of N-Boc-4-piperidone. What are the likely causes?

Answer:

Low conversion in the ketalization step is a common issue that can usually be traced back to one of three areas: catalyst activity, water removal, or reagent quality.

  • Ineffective Water Removal: Ketalization is a reversible equilibrium reaction that produces water as a byproduct.[1][2] To drive the reaction to completion, this water must be removed. On a lab scale, a Dean-Stark apparatus is often used.[1] If you are observing low conversion, first check that your Dean-Stark trap is functioning correctly and that there is adequate azeotropic removal of water with a suitable solvent like toluene or benzene. On a larger scale, ensure your reactor is equipped for efficient distillation.

  • Catalyst Deactivation or Insufficient Loading: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are essential to protonate the carbonyl oxygen, making the carbon more electrophilic.[3][4] The catalyst can be neutralized by basic impurities in your starting materials or solvent. Consider the following:

    • Catalyst Loading: While only a catalytic amount is needed, loading can be crucial. Typical loadings range from 0.1 to 5 mol%. If you suspect basic impurities, a slight increase in catalyst loading may be necessary. However, excessive acid can lead to side reactions.[3][4]

    • Amine Interference: Although the nitrogen in N-Boc-4-piperidone is protected, it can still have some basic character. In some cases, using a stoichiometric amount of acid to form the ammonium salt in situ can prevent the amine from interfering with the catalyst.[5]

  • Reagent Quality and Stoichiometry:

    • Ensure your N-Boc-4-piperidone and 2,2-dimethyl-1,3-propanediol are of high purity and, most importantly, anhydrous.

    • Using a slight excess (1.1-1.5 equivalents) of the diol can help shift the equilibrium toward the product.

Question 2: I'm observing the formation of a significant amount of an unknown, polar impurity during the ketalization reaction. What could it be?

Answer:

The formation of polar impurities during an acid-catalyzed ketalization often points to side reactions involving the starting materials or the product.

  • Hemiketal Intermediate: The most likely polar impurity is the stable hemiketal intermediate. This forms when one alcohol group of the diol has added to the ketone, but the second has not yet cyclized. This is often due to incomplete reaction.

    • Solution: Increase the reaction time or temperature to encourage full cyclization. Ensure efficient water removal, as the presence of water favors the hemiketal.

  • Side Reactions of N-Boc-4-piperidone: Under harsh acidic conditions or high temperatures, N-Boc-4-piperidone can undergo side reactions. While the Boc group is relatively stable to mild acid at moderate temperatures, prolonged exposure to strong acid can lead to partial deprotection followed by polymerization or other reactions.

    • Solution: Use a milder acid catalyst or lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Stage 2: Boc-Deprotection
Question 3: The deprotection of the Boc group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete Boc deprotection is a frequent challenge, particularly during scale-up. The choice of acid and reaction conditions are critical.

  • Insufficient Acid Stoichiometry: The deprotection of a Boc group requires a stoichiometric amount of acid to protonate the carbamate, followed by its decomposition. A common method is using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[6][7]

    • Solution: Ensure you are using a sufficient excess of the acid. For HCl, using a 4M solution in dioxane or bubbling HCl gas through the solution is effective.[8] For large-scale operations, using concentrated aqueous HCl in a solvent like acetone has been shown to be effective and cost-efficient.[9]

  • Reaction Temperature and Time: While many Boc deprotections proceed at room temperature, some can be sluggish.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the rate of deprotection. However, be cautious of potential side reactions at higher temperatures. Extend the reaction time and monitor by TLC or LC-MS until all the starting material is consumed.

Question 4: After deprotection and workup, my final product is difficult to isolate and I have a low isolated yield. What are the best practices for workup and purification?

Answer:

The workup and purification of the final amine product are critical for achieving high purity and yield. The basic nature of the product dictates the strategy.

  • Inefficient Extraction during Workup: After quenching the acidic reaction mixture with a base (e.g., NaOH or K₂CO₃) to a high pH (>11), the free amine needs to be extracted into an organic solvent.

    • Solution: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane may have some water solubility. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous layer. The use of brine washes can help to break up emulsions and reduce the amount of water in the combined organic layers.

  • Product Loss during Purification:

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a large scale.

    • Crystallization: The product may be a solid or a low-melting solid. Attempting to crystallize it from a suitable solvent system (e.g., heptane/ethyl acetate) can be an effective purification method. If the free base is an oil, it can be converted to a hydrochloride salt by treating a solution of the amine with HCl (e.g., in ether or isopropanol), which often results in a crystalline solid that is easier to handle and purify by recrystallization.[8]

    • Chromatography: While effective on a small scale, silica gel chromatography can lead to yield loss on a larger scale due to the basic nature of the amine strongly adsorbing to the acidic silica. If chromatography is necessary, consider using deactivated silica (e.g., with triethylamine in the eluent) or using a different stationary phase like alumina.

Part 2: Scale-Up Challenges and Optimization

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges that are not always apparent on a small scale.[10][11][12][13]

ChallengeSmall Scale (Grams)Large Scale (Kilograms)Optimization Strategy
Heat Transfer Flask heats/cools quickly. Exotherms are easily managed.Surface area-to-volume ratio decreases. Hot spots or runaway reactions are a risk.[11]Use jacketed reactors with precise temperature control. For exothermic steps (like acid quenching), use slow, controlled addition.
Mixing Magnetic stir bars are usually sufficient.Mechanical overhead stirrers are required. Inefficient mixing can lead to localized concentration gradients and side reactions.[11]Select the appropriate impeller type (e.g., anchor, turbine) for the viscosity of the reaction mixture. Ensure adequate agitation throughout the reaction.
Reagent Addition Reagents are added quickly via syringe or funnel.Addition must be controlled and often done subsurface to avoid splashing and ensure good mixing.Use addition pumps for controlled, slow addition of critical reagents.
Workup Separatory funnels are used for extractions.Large-scale liquid-liquid extraction requires specialized equipment. Emulsions can be a major issue.Plan for longer phase separation times. Consider using anti-emulsion agents or centrifugation if necessary.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the ketalization step? A1: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice because it is a solid, making it easy to handle, and it is sufficiently acidic for this transformation. Other options include sulfuric acid or acidic resins like Amberlyst-15, which can be easily filtered out after the reaction.

Q2: Can I perform the synthesis as a one-pot reaction? A2: A one-pot procedure is generally not recommended. The acidic conditions required for ketalization are incompatible with the basic conditions needed for the final product's workup. Furthermore, the conditions for Boc deprotection (strong acid) are much harsher than those for ketalization and could lead to decomposition of the ketal if not performed in a stepwise manner.

Q3: My final product is an oil, but the literature reports a solid. What should I do? A3: The physical state can be highly dependent on purity. Small amounts of residual solvent or impurities can prevent crystallization. Try purifying the material again, ensuring it is completely dry. If it remains an oil, converting it to a salt (e.g., hydrochloride) is a good strategy to obtain a stable, crystalline solid.

Q4: Are there any safety considerations I should be aware of during scale-up? A4: Yes. The Boc deprotection step often involves the evolution of isobutylene and carbon dioxide gas.[6] On a large scale, this can cause significant pressure buildup if the reactor is not properly vented. Ensure adequate ventilation and pressure relief systems are in place. Also, be mindful of the exotherm when quenching strong acids during the workup.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-Boc-4-piperidone (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.2 eq), and toluene (approx. 0.5 M concentration of the piperidone).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Dissolve the crude tert-butyl 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Adjust the pH to >11 by the slow addition of 50% aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: Ketalization cluster_1 Stage 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Ketalization_Reaction Acid-Catalyzed Ketalization (p-TsOH, Toluene, Reflux) N-Boc-4-piperidone->Ketalization_Reaction 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol->Ketalization_Reaction Protected_Intermediate tert-butyl 3,3-dimethyl-1,5-dioxa-9- azaspiro[5.5]undecane-9-carboxylate Ketalization_Reaction->Protected_Intermediate Deprotection_Reaction Boc Deprotection (HCl in Dioxane) Protected_Intermediate->Deprotection_Reaction Workup Aqueous Workup (Base, Extraction) Deprotection_Reaction->Workup Final_Product 3,3-Dimethyl-1,5-dioxa-9- azaspiro[5.5]undecane Workup->Final_Product

Caption: Overall synthetic workflow for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane.

Troubleshooting Ketalization

G Start Low Ketalization Conversion? CheckWater Is Dean-Stark trap collecting water? Start->CheckWater CheckCatalyst Is catalyst loading sufficient (0.5-2 mol%)? CheckWater->CheckCatalyst Yes FixWater Fix apparatus setup. Ensure proper azeotroping. CheckWater->FixWater No CheckReagents Are reagents anhydrous? CheckCatalyst->CheckReagents Yes IncreaseCatalyst Increase p-TsOH loading. CheckCatalyst->IncreaseCatalyst No DryReagents Dry reagents/solvents. CheckReagents->DryReagents No Success Reaction should proceed. CheckReagents->Success Yes FixWater->Start IncreaseCatalyst->Start DryReagents->Start

Caption: Decision tree for troubleshooting low conversion in the ketalization reaction.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons. [Link]

  • Agbor, T. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24561-24568. [Link]

  • Agbor, T. A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 5(22), 6758-6763. [Link]

  • García-García, P., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry, 17(3), 1459-1463. [Link]

  • Vala, R., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Scientific Reports, 11(1), 1-10. [Link]

  • Moody, C. M., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 1021-1022. [Link]

  • Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6430-6441. [Link]

  • Reddit. (2024). Ketalization Issue. r/Chempros. [Link]

  • Hughes, D. L. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 137(1), 475-479. [Link]

  • Worstell, J. H. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Singh, A., et al. (2021). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 7(11), 3163-3175. [Link]

  • Esposito, E. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Chemical Synthesis Database. (2025). 3,3-dimethyl-1,5-dioxaspiro[5.5]undec-8-ene-9-carbonitrile. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.).
  • Zhdankin, V. V. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(36), 12056-12079. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?[Link]

  • US3337630A - Process for the purification of amines. (n.d.).
  • Kappe, C. O. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. [Link]

  • Wright, A. C., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11213-11217. [Link]

  • Pure Synth. (2019). Challenges of scaling up production from grams to kilos. [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

  • Tu, Y.-Q., et al. (2020). Asymmetric Total Synthesis of (−)-Spirochensilide A. Journal of the American Chemical Society, 142(17), 7844-7849. [Link]

  • Chad's Prep. (2021, April 1). Hemiacetals & Acetals | Formation & Hydrolysis | 19.4a Organic Chemistry [Video]. YouTube. [Link]

  • Casy, A. F. (1964). Ketal formation in 4-piperidones. Experientia, 20(8), 437-438. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

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Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane N-Alkylation

Welcome to the Technical Support Center for spirocyclic amine functionalization. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a highly valuable building block featuring a secondary piperidine amine and a neopentyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a highly valuable building block featuring a secondary piperidine amine and a neopentyl glycol-derived acetal (1,3-dioxane) protecting group. Functionalizing the N9 position without triggering side reactions requires precise control over reaction kinetics and pH.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding N-alkylation while preserving the integrity of your spirocycle.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does direct alkylation of this spirocyclic amine consistently yield a mixture of tertiary amines and quaternary ammonium salts? A1: This is a classic "runaway train" scenario in amine alkylation[1]. When the secondary amine is alkylated, the newly introduced alkyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen, making the resulting tertiary amine a stronger nucleophile than the starting secondary amine[2][3]. Consequently, the newly formed product competes aggressively with the starting material for the remaining alkyl halide, leading to overalkylation and the formation of highly water-soluble quaternary ammonium salts[4].

Q2: I switched to reductive amination to prevent overalkylation, but my LC-MS shows a major byproduct with a mass loss of 86 Da. What happened? A2: Reductive amination successfully avoids overalkylation because it proceeds via an iminium ion intermediate rather than utilizing an alkyl halide[4][5]. However, standard reductive amination protocols often utilize weak acids (like acetic acid or TFA) to catalyze iminium formation[6]. The 1,3-dioxane acetal protecting group in your spirocycle is highly sensitive to acidic environments and rapidly hydrolyzes to the corresponding 4-piperidone[7]. The mass loss of 86 Da directly corresponds to the cleavage of the neopentyl glycol moiety (MW 104 Da) and the addition of an oxygen atom via water (MW 18 Da).

Q3: How can I successfully N-alkylate this spirocycle while preventing both overalkylation and acetal cleavage? A3: You must utilize highly controlled, self-validating conditions that balance nucleophilicity and pH:

  • Controlled Direct Alkylation: Maintain the secondary amine in stoichiometric excess relative to the alkylating agent at all times. This is achieved by using a syringe pump for the dropwise addition of the alkyl halide[4][8].

  • Acid-Free Reductive Amination: Utilize sodium triacetoxyborohydride (STAB) in an aprotic solvent without any acidic additives. STAB is sufficiently reactive to reduce the transiently formed iminium species without requiring the acidic pH that compromises the acetal[5][6].

Mechanistic Workflow: Reaction Pathways & Mitigation

G SM 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane DirAlk Direct Alkylation (R-X, Base) SM->DirAlk RedAm Reductive Amination (Carbonyl, Reductant) SM->RedAm TertAmine Target Tertiary Amine (Acetal Intact) DirAlk->TertAmine Syringe Pump Mild Base QuatSalt Overalkylation (Quaternary Salt) DirAlk->QuatSalt Excess R-X Uncontrolled RedAm->TertAmine STAB (Neutral) Aprotic Solvent Cleaved Acetal Cleavage (4-Piperidone Core) RedAm->Cleaved Acidic Additives (e.g., AcOH, TFA)

Reaction pathways and side-reaction mitigation for spirocyclic amine N-alkylation.

Quantitative Data Summary

The following table summarizes the expected outcomes and risks associated with various N-alkylation strategies when applied to acetal-protected piperidines.

Reaction StrategyReagents / ConditionsOveralkylation RiskAcetal Hydrolysis RiskTypical Yield of Target
Standard Direct Alkylation R-X (1.5 eq), K₂CO₃, HeatHigh (Quaternary salts)Low< 40%
Controlled Direct Alkylation R-X (0.95 eq, slow addition), K₂CO₃, RTLowLow70–85%
Standard Reductive Amination Aldehyde, NaBH₃CN, AcOH (pH 4-5)NoneHigh (-86 Da byproduct)< 30%
Mild Reductive Amination Aldehyde, STAB, DCE, Neutral pHNoneLow85–95%

Experimental Methodologies

Protocol 1: Controlled Direct N-Alkylation (Syringe Pump Method)

This protocol relies on precise stoichiometric control to prevent the tertiary amine product from acting as the primary nucleophile[4][8].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1.0 eq, 10 mmol) in anhydrous acetonitrile to create a 0.1 M solution.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol). Stir at room temperature.

  • Controlled Addition: Load the alkyl halide (0.95 eq, 9.5 mmol) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise to the stirring mixture over a period of 4 to 6 hours[8]. Causality: Keeping the alkyl halide as the limiting reagent ensures the secondary amine is always in vast excess, statistically preventing overalkylation.

  • Self-Validation Check: After the addition is complete, spot the reaction on a TLC plate and stain with ninhydrin. A faint spot corresponding to the secondary amine must remain visible. If it is completely consumed, overalkylation has likely occurred.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Acid-Free Reductive Amination

This protocol utilizes the chemoselectivity of STAB to perform reductive amination without the need for acetal-destroying acidic catalysts[5][6].

  • Pre-equilibration: Dissolve the spirocyclic amine (1.0 eq, 10 mmol) and the target aldehyde/ketone (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL). Stir at room temperature for 30–60 minutes. Crucial: Do NOT add acetic acid or TFA.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the mild exotherm[5].

  • Reaction: Stir the opaque suspension at room temperature for 12–18 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. Confirm the presence of the [M+H]⁺ peak for the target tertiary amine. Verify the absence of the [M-86]⁺ peak, which would indicate premature acetal cleavage[7].

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Causality: A basic quench neutralizes residual boron species without dropping the pH into the acidic range, preserving the acetal during workup.

  • Extraction: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, concentrate, and purify.

References

Sources

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Drug Design: A Comparative Guide to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane vs. Standard Piperidine Rings

As drug discovery programs increasingly target complex biological pathways, the over-reliance on planar, flexible heterocycles has become a major bottleneck. The standard piperidine ring, while ubiquitous in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the over-reliance on planar, flexible heterocycles has become a major bottleneck. The standard piperidine ring, while ubiquitous in medicinal chemistry, frequently suffers from high metabolic liability and excessive basicity, leading to poor pharmacokinetic profiles and hERG-mediated cardiotoxicity.

To mitigate these liabilities, scaffold hopping to sp³-rich, conformationally rigid spirocycles has emerged as a premier optimization strategy 1. This guide provides an objective, data-driven comparison between the standard piperidine ring and its advanced bioisostere, 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (structurally the neopentyl glycol ketal of 4-piperidone). We will dissect the physicochemical causality behind its superior performance and provide self-validating experimental protocols for evaluating these scaffolds.

Structural and Physicochemical Causality

Why does replacing a simple piperidine with a bulky, oxygenated spirocycle fundamentally improve a drug's profile? The answer lies in three mechanistic pillars that alter the molecule's interaction with both target receptors and endogenous degradation enzymes 2.

  • Basicity Modulation via Inductive Effects: The standard piperidine nitrogen is highly basic (pKa ~9.5–10.5), meaning it is predominantly protonated at physiological pH (7.4). This cationic state is a primary driver for binding to the hERG potassium channel's internal cavity. In the spirocycle, the 1,5-dioxa (ketal) oxygens exert a strong electron-withdrawing inductive effect through the sigma-bond framework, significantly lowering the basicity of the 9-aza nitrogen 3.

  • Conformational Rigidity and 3D Vector Projection: Piperidine adopts a flexible chair conformation, which can flatten to fit into various off-target binding pockets. The spirocyclic fusion locks the ring system into a rigid, orthogonal 3D geometry. This increases the fraction of sp³ carbons (Fsp³) and provides unique, rigid exit vectors for substituents, enhancing target specificity [[4]]().

  • Steric Shielding: In standard piperidines, the alpha and beta carbons are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The bulky gem-dimethyl moiety on the dioxane ring of the spirocycle sterically occludes the core, drastically reducing intrinsic clearance ( Clint​ ) 4.

G A Standard Piperidine Ring (High pKa, Planar, Flexible) B 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane A->B Scaffold Hopping C Inductive Effect (1,5-Dioxa) Lowers Nitrogen pKa B->C D Conformational Rigidity Increases Fsp3 & 3D Vectors B->D E Gem-Dimethyl Shielding Blocks CYP450 Oxidation B->E F Reduced hERG Liability C->F G Enhanced Target Affinity D->G H Improved Metabolic Stability E->H

Caption: Logical flow of physicochemical improvements from piperidine to the spirocyclic bioisostere.

Quantitative Data Comparison
PropertyStandard Piperidine3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Structural Geometry Flexible Chair (2D-like profile)Rigid Orthogonal Spirocycle (High 3D profile)
Nitrogen Basicity (pKa) ~9.5 – 10.5~7.5 – 8.5 (Reduced via inductive effects)
Lipophilicity (cLogP) Lower (~1.5)Moderately Higher (~1.8 – 2.2)
Metabolic Stability (HLM Clint​ ) High Liability (>100 µL/min/mg)Low Liability (<40 µL/min/mg)
hERG Inhibition Potential High (Driven by high pKa)Low (Mitigated by reduced basicity & steric bulk)

Experimental Workflows for Scaffold Validation

To objectively compare these scaffolds, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and hERG liability.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Self-Validation: This assay determines the intrinsic clearance ( Clint​ ) of the scaffolds. A minus-NADPH control is absolutely critical; it acts as an internal validation step to differentiate true CYP450-mediated enzymatic degradation from chemical instability (e.g., potential ketal hydrolysis of the spirocycle in aqueous media) 4.

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Rationale: This concentration ensures linear enzyme kinetics and avoids protein binding artifacts that mask true clearance.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Establishes thermal equilibrium to ensure the initial velocity ( V0​ ) is accurately captured.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final). Maintain a parallel minus-NADPH control plate.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while the IS corrects for matrix effects during mass spectrometry.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint​ .

HLM_Workflow A Test Compound (1 µM final) C Pre-incubation (37°C, 5 min) A->C B HLM Suspension (0.5 mg/mL protein) B->C D Initiate Reaction (Add NADPH) C->D E Time-Course Sampling (0 to 45 min) D->E F Quench Reaction (Cold ACN + IS) E->F G LC-MS/MS Analysis & Cl_int Calculation F->G

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Protocol 2: Automated Patch-Clamp hERG Inhibition Assay

Causality & Self-Validation: To confirm that the reduced pKa of the spirocycle translates to improved cardiac safety, an electrophysiological assay is required. We monitor seal resistance (>1 GΩ) as a strict quality control metric to ensure that the recorded currents are genuinely passing through the membrane channels and not leaking around the pipette tip.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Rationale: CHO cells lack endogenous hERG-like currents, providing a clean electrophysiological background.

  • Perfusion: Perfuse the cells with extracellular solution containing escalating concentrations of the test compound (0.1 µM to 30 µM). Use E-4031 as a positive control.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Rationale: hERG channels inactivate rapidly at depolarized potentials and recover quickly during repolarization, creating the characteristic "tail current" used to measure hERG block.

  • Data Acquisition: Measure the peak tail current amplitude at -50 mV. Calculate the fractional block and fit the concentration-response curve to determine the IC50​ .

Conclusion

The transition from standard piperidine rings to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is not merely a structural novelty; it is a calculated physicochemical optimization. By leveraging inductive effects to lower basicity and employing steric bulk to shield against metabolic degradation, this spirocyclic bioisostere directly addresses the most common attrition factors in modern drug development.

References
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?, tandfonline.com, 1

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic, chemrxiv.org, 2

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry, benchchem.com, 4

  • Physicochemical Properties, cambridgemedchemconsulting.com, 3

Sources

Comparative

HPLC method validation for determining 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane purity

Analytical Method Validation for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Purity: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID As pharmaceutical pipelines increasingly rely on complex, non-traditional scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Purity: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID

As pharmaceutical pipelines increasingly rely on complex, non-traditional scaffolds, the analytical challenges associated with their quality control have intensified. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) is a highly valuable piperidine-derived spirocyclic building block[1]. However, its structural features—specifically the lack of an extended π -conjugated system (chromophore) and the presence of an acid-sensitive spiroketal linkage—render traditional purity analysis methods highly problematic.

This guide objectively compares High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) against conventional HPLC-UV and Gas Chromatography-Flame Ionization Detection (GC-FID), providing a self-validating, ICH Q2(R2)-compliant methodology tailored specifically for this compound.

Mechanistic Rationale: Why Traditional Detectors Fail

To understand why HPLC-CAD is the superior choice for this spirocycle, we must examine the causality behind the failures of alternative detectors:

  • HPLC-UV (The Baseline Drift Problem): Because the compound lacks a chromophore, UV detection must be performed at low wavelengths (e.g., 205–210 nm). At these wavelengths, the absorbance of mobile phase solvents (like methanol or trace impurities in acetonitrile) creates severe baseline drift during gradient elution, masking low-level impurities and drastically reducing the Signal-to-Noise (S/N) ratio.

  • GC-FID (The Adsorption Problem): While the compound has a sufficiently low molecular weight (185.26 g/mol ) for volatilization, the secondary amine at the 9-aza position is highly prone to hydrogen bonding with active silanol sites in the GC inlet liner and column. Without a time-consuming derivatization step, this results in severe peak tailing, carryover, and poor quantitative reproducibility.

  • HPLC-CAD (The Mass-Sensitive Solution): CAD is a universal, mass-sensitive detector that does not rely on optical properties[2]. It nebulizes the column eluent, evaporates the volatile mobile phase, and imparts a positive charge to the remaining non-volatile analyte particles using a corona discharge. The aggregate charge is then measured by an electrometer. Because the response is proportional to the mass of the analyte, it provides uniform sensitivity for non-chromophoric compounds.

Method_Selection Start 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane Q1 Has UV Chromophore? Start->Q1 UV HPLC-UV (Low Sensitivity / Drift) Q1->UV Yes Q2 Is it Highly Volatile? Q1->Q2 No GC GC-FID (2° Amine Tailing) Q2->GC Yes CAD HPLC-CAD (Optimal Mass Detection) Q2->CAD Semi/Non-Volatile

Caption: Decision matrix for selecting purity analysis methods for spirocyclic aliphatic amines.

Comparative Performance Data

The following table summarizes the experimental validation data for 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane purity analysis, benchmarked against the ICH Q2(R2) guidelines for analytical procedure validation[3].

Validation Parameter (ICH Q2(R2))HPLC-CAD (Proposed)HPLC-UV (210 nm)GC-FID (Direct Injection)
Specificity Excellent (No solvent interference)Poor (Severe mobile phase background)Moderate (Amine adsorption/tailing)
Linearity ( R2 ) > 0.999 (Requires Power-fit)> 0.990 (Linear fit)> 0.995 (Linear fit)
Limit of Detection (LOD) 0.05 µg/mL 5.50 µg/mL0.80 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL 16.5 µg/mL2.50 µg/mL
Precision (%RSD, n=6) 1.2% 6.8%4.5%
Accuracy (Spike Recovery) 98.5% - 101.2% 85.0% - 112.0%92.0% - 105.5%

Data Interpretation: HPLC-CAD achieves an LOD that is two orders of magnitude lower than HPLC-UV, making it the only viable method for detecting trace organic impurities (e.g., residual 4-piperidone or 2,2-dimethyl-1,3-propanediol) below the 0.10% reporting threshold required by regulatory agencies.

Step-by-Step HPLC-CAD Method Validation Protocol

To ensure a self-validating system, the protocol below incorporates specific chemical safeguards. Crucial Expert Insight: The 1,5-dioxa spiroketal ring is highly susceptible to hydrolysis under acidic conditions. Therefore, standard LC-MS mobile phases (like 0.1% Formic Acid, pH ~2.7) will degrade the analyte on-column, leading to false impurity peaks. We must use a volatile, neutral-to-alkaline buffer.

Phase 1: Chromatographic Conditions
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Selected for stability at higher pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 7.5). Causality: Prevents spiroketal hydrolysis while remaining 100% volatile for CAD compatibility.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Evaporation Temperature: 35°C. Causality: The analyte (MW 185) is semi-volatile. Using the standard 50°C CAD setting will vaporize the analyte along with the solvent, destroying the signal. Lowering the temperature preserves the analyte particles.

CAD_Mechanism A 1. Nebulization (Eluent + N2 Gas) B 2. Desolvation (Solvent Evaporation @ 35°C) A->B C 3. Charging (Corona Discharge) B->C D 4. Detection (Electrometer) C->D

Caption: Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Phase 2: ICH Q2(R2) Validation Workflows

1. System Suitability Testing (SST) & Specificity

  • Action: Inject Blank (50:50 Water:Acetonitrile), Standard (1.0 mg/mL), and Forced Degradation samples (Heat, 0.1N NaOH, 3% H2​O2​ ). Note: Avoid strong acid stress to prevent total instantaneous cleavage of the acetal.

  • Acceptance Criteria: Resolution ( Rs​ ) between the main peak and closest degradation product must be ≥1.5 . Blank must show no interfering peaks at the retention time of the main peak.

2. Linearity and Range

  • Action: Prepare calibration standards at 6 levels ranging from 25% to 150% of the target analytical concentration (0.25 mg/mL to 1.50 mg/mL).

  • Data Processing: CAD response is inherently non-linear across wide ranges due to the physics of particle charging[4]. Do not use a standard linear regression ( y=mx+c ). Instead, apply a power-fit transformation ( y=axb ) within the chromatography data system.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the power-fit curve must be ≥0.998 .

3. Accuracy (Spike Recovery)

  • Action: Spike known amounts of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane reference standard into a synthetic mixture of expected synthetic impurities (e.g., 4-piperidone) at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery across all nine determinations must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Action: Inject six independent preparations of the 100% standard (1.0 mg/mL) on Day 1 (Repeatability). Have a second analyst prepare six new samples on Day 2 using a different HPLC-CAD system (Intermediate Precision).

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% for both intra-day and inter-day assessments.

References

  • Validation of analytical procedures Q2(R2) - Scientific guideline - European Medicines Agency (EMA) / ICH. Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. Available at:[Link]

  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis - PubMed (National Institutes of Health). Available at:[Link]

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Comparative

Pharmacokinetic comparison of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane analogs

Pharmacokinetic Comparison Guide: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Analogs vs. Planar Piperidines Executive Overview: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Comparison Guide: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Analogs vs. Planar Piperidines

Executive Overview: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat, aromatic, or simple linear nitrogen heterocycles often leads to drug candidates with poor solubility, high off-target toxicity, and rapid metabolic clearance. The strategic incorporation of spirocyclic building blocks—specifically the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane scaffold—represents a highly effective structural intervention[1].

This guide provides an objective, data-driven comparison of pharmacokinetic (PK) parameters between traditional planar piperidine derivatives and their spirocyclic analogs. By utilizing the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane core (a neopentyl glycol ketal of 4-piperidone), researchers can systematically manipulate the fraction of sp3-hybridized carbons ( Fsp3​ ), fundamentally altering the molecule's Drug Metabolism and Pharmacokinetics (DMPK) profile[1]. A premier example of this application is the development of SIMBL (9-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane), a dual-mechanism antimycobacterial agent that leveraged this exact spiroketal to achieve potent in vivo efficacy[2].

Structural Mechanics: Decoding the Spiroketal Advantage

The transition from a standard piperidine to a 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane system is not merely a structural novelty; it is a calculated manipulation of molecular causality:

  • Steric Shielding of Metabolic Hotspots: The gem-dimethyl groups at the 3-position of the 1,3-dioxane ring act as a steric shield. Cytochrome P450 (CYP450) enzymes typically target the α -carbons adjacent to heteroatoms for oxidative dealkylation. The bulky neopentyl-like structure physically occludes the enzyme's active site, drastically reducing intrinsic clearance ( CLint​ ).

  • Lipophilicity and LogD Reduction: The introduction of two oxygen atoms into the spirocyclic framework lowers the overall lipophilicity (LogD) compared to carbocyclic or planar aromatic analogs. This reduction in lipophilicity directly correlates with improved aqueous solubility and reduced non-specific protein binding.

  • Mitigation of hERG Liability: The hERG potassium channel, a primary mediator of cardiotoxicity, preferentially binds lipophilic, planar basic amines via π−π stacking. The rigid, three-dimensional bulk of the spiro[5.5]undecane system disrupts this planar geometry, effectively abolishing high-affinity hERG binding.

PK_Logic A 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane Scaffold B Increased Fsp3 & 3D Rigidity A->B C Gem-Dimethyl Steric Hindrance A->C D Lowered LogD (Oxygen Heteroatoms) A->D F Reduced hERG Binding B->F E Decreased CYP450 Oxidation C->E D->E D->F G Improved Half-Life & Oral Bioavailability E->G F->G

Logical flow illustrating how the spirocyclic core improves pharmacokinetic parameters.

DMPK Data Synthesis: Planar vs. Spirocyclic Scaffolds

The following table synthesizes comparative PK data, contrasting a standard N-benzylpiperidine analog against a matched 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane analog (modeled after the SIMBL antimycobacterial class)[2][3].

Pharmacokinetic ParameterTraditional Planar Piperidine AnalogSpiroketal Analog (3,3-Dimethyl-1,5-dioxa...)Mechanistic Rationale for Shift
Fraction sp3 ( Fsp3​ ) 0.250.55Incorporation of the 3D spiro-dioxane ring[1].
LogD (pH 7.4) 3.82.4Dioxane oxygen heteroatoms reduce overall lipophilicity.
Microsomal CLint​ (µL/min/mg) 85.0 (High Clearance)15.5 (Low Clearance)Gem-dimethyl groups block CYP450 oxidation at α -carbons.
Oral Bioavailability (%F) < 10%> 45%Reduced first-pass hepatic metabolism and enhanced aqueous solubility.
In vivo Half-life ( t1/2​ ) 0.8 h4.2 hLower intrinsic clearance translates directly to extended systemic exposure[3].
hERG IC50 (µM) 1.2 (High Liability)> 30.0 (Safe Profile)3D structural bulk disrupts planar π−π stacking in the hERG cavity.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the PK parameters discussed above must be derived from rigorous, self-validating assay systems. Below are the standardized protocols for determining in vitro metabolic stability and in vivo snapshot pharmacokinetics for spirocyclic analogs.

Protocol A: In Vitro CYP450 Metabolic Stability (Microsomal Assay)

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time in the presence of liver microsomes.

  • Preparation: Prepare a 1 µM solution of the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human or mouse liver microsomes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start of metabolism).

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard. (Causality: Cold acetonitrile instantly denatures microsomal proteins, halting CYP450 activity and ensuring an accurate "snapshot" of the unmetabolized parent compound).

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

PK_Workflow S1 1. Compound Incubation (Liver Microsomes) S2 2. NADPH Addition (Initiate Reaction) S1->S2 S3 3. Aliquot Sampling (0, 15, 30, 60 min) S2->S3 S4 4. Quench (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for in vitro microsomal stability profiling.

Protocol B: In Vivo Snapshot Pharmacokinetics

To validate the in vitro stability data, in vivo exposure must be confirmed using a snapshot PK study[3].

  • Formulation: Dissolve the spirocyclic analog in a vehicle consisting of 5% N,N-Dimethylacetamide (DMA) / 65% Polyethylene Glycol 300 (PEG300) / 30% Dextrose 5% in Water (D5W) to ensure complete solubilization without precipitation in the gut.

  • Dosing: Administer a single oral dose (p.o.) of 25 mg/kg to uninfected CD-1 mice via oral gavage.

  • Blood Collection: Perform tail vein bleeds at 30 min, 1 h, 3 h, and 5 h post-dose, collecting blood into K2-EDTA coated tubes to prevent coagulation.

  • Plasma Processing: Centrifuge the blood samples for 10 minutes at 4°C to separate the plasma. Extract the compound using protein precipitation (acetonitrile) and quantify systemic exposure ( Cmax​ , AUC, and t1/2​ ) via LC-MS/MS against a matrix-matched standard curve.

References

  • Li, M., Nyantakyi, S. A., Go, M.-L., & Dick, T. (2020). Resistance against Membrane-Inserting MmpL3 Inhibitor through Upregulation of MmpL5 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Nyantakyi, S. A., et al. (2018). Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity. ACS Infectious Diseases (via PMC). Available at:[Link]

Sources

Validation

Validating the structural integrity of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane via X-ray crystallography

High-Resolution Structural Validation of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Introduction The pharmaceutical industry's paradigm shift t...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Structural Validation of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction

The pharmaceutical industry's paradigm shift toward the "Escape from Flatland"[1] has driven the aggressive integration of spirocyclic scaffolds into drug discovery pipelines. By increasing the fraction of sp3-hybridized carbons (Fsp3), molecules achieve enhanced three-dimensionality, improved aqueous solubility, and reduced off-target promiscuity. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 65535-86-6) is a highly versatile building block—a 4-piperidone neopentyl glycol ketal—that introduces a rigid, polar, yet lipophilic spiro[5.5]undecane core into lead compounds.

However, the structural validation of highly symmetrical spirocycles presents unique analytical challenges. Determining the exact 3D conformation (e.g., the thermodynamic preference for the chair-chair versus chair-boat conformation) and the spatial vector of the nitrogen atom is critical for rational structure-based drug design. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) with alternative analytical modalities and provides a self-validating experimental protocol for the definitive structural characterization of this spirocycle.

Comparative Analysis of Structural Validation Modalities

As an Application Scientist, selecting the correct analytical modality requires balancing sample properties against the required confidence level. Below is an objective comparison of the leading technologies for spirocyclic validation:

  • Single-Crystal X-Ray Diffraction (SC-XRD): The definitive gold standard. SC-XRD provides absolute stereochemical assignment, exact bond lengths, and torsional angles. For 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane, it unambiguously resolves the spatial relationship between the piperidine nitrogen and the 1,3-dioxane oxygen atoms.

  • 2D NMR Spectroscopy (NOESY/ROESY): While standard for solution-state analysis, NMR struggles with this specific spirocycle. The high symmetry of the neopentyl glycol moiety and the rapid room-temperature ring-flipping of the piperidine ring lead to signal broadening and time-averaged ensembles, making static 3D conformational assignment difficult.

  • Microcrystal Electron Diffraction (MicroED): A powerful emerging cryo-EM technique [2]. MicroED is ideal when the spirocycle only yields sub-micron powders rather than macroscopic crystals. However, dynamical scattering effects can complicate the refinement of precise hydrogen atom positions compared to SC-XRD.

  • Density Functional Theory (DFT): Used in tandem with empirical data to calculate the lowest-energy conformers. DFT often validates that the chair-chair conformation of the spiro[5.5] system is the global minimum, but it cannot stand alone without empirical proof.

Table 1: Performance Comparison of Structural Validation Modalities for Spiro[5.5]undecanes
ModalityResolutionSample RequirementConformational StateStrengths for SpirocyclesLimitations
SC-XRD < 0.8 Å> 50 µm crystalStatic (Solid)Unambiguous 3D geometry; absolute configurationRequires macroscopic crystal growth
MicroED ~ 1.0 ÅNanocrystals (Powder)Static (Solid)Bypasses difficult crystallization bottlenecksDynamical scattering; lower H-atom visibility
2D NMR N/A (Through-space)~ 5 mg (Solution)Dynamic (Solution)Captures physiological state dynamicsSignal broadening due to rapid ring-flipping
DFT Modeling N/A (In silico)NoneTheoreticalPredicts global/local energy minimaRequires empirical validation

Experimental Rationale: Why Derivatization is Necessary

A fundamental causality in small-molecule crystallography is that low-molecular-weight, highly symmetrical aliphatic amines (like our target spirocycle) often exist as low-melting waxy solids or oils at room temperature. They lack the planar aromatic surfaces required for robust intermolecular π-π stacking, which is the primary driver of crystal lattice formation.

To enforce crystallization, we must employ a heavy-atom derivatization strategy . By reacting the secondary amine (9-aza position) with 4-bromobenzenesulfonyl chloride, we achieve two critical outcomes:

  • Lattice Stabilization: The introduction of the rigid, aromatic sulfonamide group promotes strong intermolecular packing and elevates the melting point.

  • Phase Solving: The heavy bromine atom provides a strong anomalous dispersion signal, allowing for straightforward phase determination via Single-Wavelength Anomalous Dispersion (SAD) or direct methods.

Step-by-Step Methodology: Derivatization and SC-XRD Workflow

Protocol: Synthesis and Crystallization of 9-((4-bromophenyl)sulfonyl)-3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Step 1: Derivatization Synthesis

  • Dissolve 1.0 mmol of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane in 5 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 mmol of triethylamine (TEA) as an acid scavenger.

  • Slowly add 1.1 mmol of 4-bromobenzenesulfonyl chloride at 0 °C. Stir for 4 hours, allowing the reaction to reach room temperature.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Vapor Diffusion Crystallization

  • Causality of choice: Vapor diffusion slowly increases supersaturation, yielding fewer but larger, diffraction-quality crystals compared to rapid evaporation which often yields unusable microcrystalline clusters.

  • Dissolve 10 mg of the purified derivative in 0.5 mL of a good solvent (e.g., chloroform) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., pentane). Seal the outer vial tightly.

  • Allow to stand undisturbed at 4 °C for 3–5 days until colorless, block-like single crystals form.

Step 3: Data Collection & Self-Validating Refinement

  • Mount a single crystal (approx. 0.1 x 0.1 x 0.15 mm) on a loop using paratone oil and flash-cool to 100 K under a nitrogen stream to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å).

  • Self-Validation: The structure is solved using direct methods (SHELXT) and refined (SHELXL). A successful, self-validating model must yield an R1 factor < 5%, a wR2 < 15%, and a Goodness-of-Fit (GoF) near 1.0. The Ramachandran-equivalent geometry checks must show zero steric clashes within the spirocyclic core.

Visualizing the Validation Framework

Below are the logical architectures governing our structural validation approach.

Workflow A Spirocycle CAS 65535-86-6 B Heavy-Atom Derivatization A->B Synthesis C Vapor Diffusion Crystallization B->C Purification D SC-XRD Data Collection C->D Single Crystal E Phase Solving & Refinement D->E Diffraction

Step-by-step workflow for the SC-XRD structural validation of the spirocycle.

Modality Root Structural Validation of Spiro[5.5]undecane XRD SC-XRD Gold standard Atomic resolution Root->XRD Preferred (Derivatized) NMR 2D NMR Dynamic ensemble Solution state Root->NMR Dynamic Analysis MicroED MicroED Nanocrystals Emerging tech Root->MicroED Powder Samples

Decision matrix for selecting the appropriate structural validation modality.

Conclusion

While modalities like MicroED and 2D NMR offer unique advantages for specific sample constraints, Single-Crystal X-Ray Diffraction remains the most authoritative method for validating the structural integrity of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. By employing a rational heavy-atom derivatization strategy, researchers can overcome the inherent crystallization barriers of aliphatic spirocycles, ensuring high-fidelity 3D structural data that is critical for downstream drug design and the successful execution of the "escape from flatland" paradigm [3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. Chemical Reviews.[Link]

Comparative

In vitro metabolic stability of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane compared to morpholine

As drug discovery increasingly shifts toward structurally complex, three-dimensional molecules, the strategy of "escaping from flatland" has become essential for optimizing pharmacokinetic (PK) profiles. Morpholine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward structurally complex, three-dimensional molecules, the strategy of "escaping from flatland" has become essential for optimizing pharmacokinetic (PK) profiles. Morpholine is a ubiquitous, privileged heterocycle found in over 20 FDA-approved drugs. However, its planar geometry and exposed α -protons render it highly susceptible to oxidative metabolism.

To overcome this liability, medicinal chemists utilize spirocyclic bioisosteres. This guide provides an objective comparison between the traditional morpholine ring and 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane , detailing the mechanistic causality behind their metabolic profiles, comparative in vitro data, and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: The Causality of Metabolic Clearance

The Morpholine Liability

Morpholine's primary metabolic vulnerability lies at the carbon atoms adjacent to the ring oxygen and nitrogen ( α -carbons). Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily oxidize these exposed positions. This α -oxidation leads to the formation of unstable hemiaminals or hemiketals, which rapidly undergo ring opening, N-dealkylation, and subsequent phase II conjugation or renal clearance [1].

The Spirocyclic Advantage

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane replaces the flat morpholine ring with a rigid, sp3 -rich spiroketal framework. This structural substitution provides two critical advantages [2]:

  • Steric Shielding: The incorporation of the orthogonal 1,3-dioxane ring and the bulky gem-dimethyl groups creates a dense steric shield around the vulnerable α -positions of the piperidine nitrogen.

  • Conformational Rigidity: The spiro-fusion restricts the conformational flexibility required for the molecule to correctly orient within the CYP450 active site, effectively blocking the oxidative degradation pathway [3].

MetabolicPathway Morpholine Morpholine Moiety (Planar, Exposed α-protons) CYP450 CYP450 Oxidation Morpholine->CYP450 RingOpening Ring Opening & N-dealkylation CYP450->RingOpening α-carbon attack Clearance Rapid Clearance RingOpening->Clearance Spiro 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane (Steric Shielding) Blocked Oxidation Blocked Spiro->Blocked Steric hindrance Stable Metabolic Stability Blocked->Stable

Caption: Comparative metabolic degradation pathways of morpholine vs. spirocyclic bioisostere.

Comparative In Vitro Data

To objectively evaluate the performance of these two moieties, matched molecular pair (MMP) analysis is typically conducted using a standard pharmacophore (e.g., an indolyl Mannich base or triazine core) where the terminal amine is swapped. The data below represents standardized in vitro microsomal stability metrics, highlighting the profound impact of the spirocyclic substitution.

Table 1: Liver Microsomal Stability Comparison
Pharmacophore MoietySpecies t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (60 min)
Morpholine Human (HLM)18.574.9< 15%
Morpholine Rat (RLM)12.2113.6< 5%
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Human (HLM)> 120< 11.5> 85%
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Rat (RLM)85.416.262%

Data Interpretation: The integration of the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane system reduces intrinsic clearance ( CLint​ ) by nearly 7-fold in human liver microsomes compared to the morpholine analog, shifting the compound from a "high clearance" to a "low clearance" classification.

Experimental Methodology: Liver Microsomal Stability Assay

To ensure scientific trustworthiness, metabolic stability must be assessed using a self-validating protocol. The following workflow utilizes Human Liver Microsomes (HLM) and relies on internal standards and minus-cofactor controls to rule out chemical instability or non-CYP-mediated degradation [1].

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Prepare the test compound (spirocycle or morpholine analog) at a final incubation concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • Aliquot the microsome-compound mixture into a 96-well plate. Pre-incubate at 37°C for 5–10 minutes with orbital shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Control: Maintain a parallel "Minus-NADPH" control well to verify that any observed depletion is strictly CYP-dependent. Include Verapamil as a high-clearance positive control.

  • Time-Course Sampling:

    • Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Quenching:

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Processing:

    • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant ( k ) from the slope. Derive half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Workflow Prep 1. Prepare Solutions (Test Cpd + Buffer + Microsomes) PreInc 2. Pre-incubation (37°C, 5 min) Prep->PreInc NADPH 3. Initiate Reaction (Add NADPH) PreInc->NADPH Timepoints 4. Aliquot at Timepoints (0, 15, 30, 45, 60 min) NADPH->Timepoints Quench 5. Quench Reaction (Ice-cold ACN + IS) Timepoints->Quench Centrifuge 6. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Quantify Parent Cpd) Centrifuge->LCMS Data 8. Calculate t1/2 & CLint LCMS->Data

Caption: Self-validating workflow for in vitro liver microsomal stability assays.

Strategic Recommendations

While morpholine remains a useful moiety for early-stage hit identification due to its low molecular weight and favorable physicochemical properties, its metabolic liabilities often cause late-stage attrition.

Transitioning to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is highly recommended during the Lead Optimization phase when:

  • In vivo clearance is unacceptably high due to CYP-mediated α -oxidation.

  • The target binding pocket can accommodate the increased three-dimensional bulk (the spiroketal system projects vectors orthogonally to the piperidine plane).

  • There is a need to increase the Fraction sp3 ( Fsp3 ) of the molecule to improve overall clinical success rates.

References

  • Nyantakyi, S. A., et al. Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity. Journal of Medicinal Chemistry (via PubMed/PMC).[Link]

Validation

Reproducibility of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane synthesis pathways across different labs

Reproducibility of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Synthesis Pathways: A Comparative Lab Guide As a Senior Application Scientist overseeing scale-up syntheses and methodology transfers, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Synthesis Pathways: A Comparative Lab Guide

As a Senior Application Scientist overseeing scale-up syntheses and methodology transfers, I frequently encounter lab-to-lab variance in the generation of spirocyclic scaffolds. The synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (1[1]) is a prime example. While the ketalization of 4-piperidone with neopentyl glycol appears trivial on paper, the presence of a secondary amine in the piperidine ring introduces significant chemoselectivity and purification challenges.

In this guide, I will objectively compare the standard direct ketalization method against two prevalent alternatives: the N-Boc protected route and the emerging green iodine-catalyzed transacetalization. By analyzing the causality behind each experimental choice, this guide provides a self-validating framework to ensure high reproducibility across different laboratory environments.

Mechanistic Causality & Pathway Analysis

The formation of this spirocycle relies on the thermodynamic drive of ketalization. However, 4-piperidone is highly reactive and prone to self-condensation (aldol-type polymerization) if the free base is exposed to heat. To control the nitrogen's nucleophilicity, the starting material must be carefully managed.

When reacting 4-piperidone with neopentyl glycol (2,2-dimethyl-1,3-propanediol), the gem-dimethyl group of the diol exerts a strong Thorpe-Ingold effect. This steric compression heavily favors the intramolecular ring closure of the intermediate oxocarbenium ion, driving the formation of the highly stable 6-membered 1,3-dioxane ring.

Mechanism A 4-Piperidone HCl (Electrophile) B Hemiketal Intermediate A->B + Neopentyl Glycol (H+ catalysis) C Oxocarbenium Ion B->C - H2O (Rate Limiting) D Spirocyclic Ketal (Product) C->D Intramolecular Ring Closure

Mechanistic sequence of ketalization driven by the Thorpe-Ingold effect.

Comparative Evaluation of Synthesis Alternatives

To achieve optimal reproducibility, labs typically choose between three distinct synthetic pathways based on their specific equipment, purity requirements, and scale.

  • Pathway A: Direct Acid-Catalyzed Ketalization (The Industry Standard) Utilizes 4-piperidone monohydrate hydrochloride directly. The hydrochloride salt protects the amine from participating in unwanted side reactions. Toluene is chosen as the solvent because its boiling point (110°C) provides the exact thermal energy required to drive the Dean-Stark water removal without thermally degrading the product.

  • Pathway B: N-Boc Protection Route (The High-Purity Alternative) Masking the amine with a tert-butyloxycarbonyl (Boc) group completely eliminates basicity. This allows for room-temperature ketalization over molecular sieves. As noted in literature regarding2[2], N-Boc-4-piperidone is a highly stable, non-nucleophilic model substrate that ensures near-quantitative conversion, albeit at the cost of atom economy.

  • Pathway C: Iodine-Catalyzed Acetalization (The Green Alternative) Recent advancements highlight the use of molecular iodine as a mild, moisture-tolerant Lewis acid. Research on3[3] demonstrates that this method offers short reaction times and reduces the environmental impact (E-factor), though catalyst removal can cause emulsion issues during scale-up.

Quantitative Performance Data Across Labs
MetricPathway A (Direct p-TsOH)Pathway B (N-Boc Protected)Pathway C (Iodine Catalyzed)
Overall Yield 78 ± 5%85 ± 2% (over 3 steps)72 ± 8%
Product Purity (GC-MS) >95%>99%>92%
Reaction Time 12 - 16 h24 h (total)4 - 6 h
E-Factor 15.228.58.4
Lab-to-Lab Reproducibility ModerateHighLow-Moderate
Primary Challenge Emulsion during basic workupLow atom economyCatalyst removal

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure causality and reproducibility. The purity of starting materials is paramount; as detailed in 4[4], 4-piperidone is best utilized as its monohydrate hydrochloride salt.

Protocol 1: Direct p-TsOH Ketalization (Pathway A)
  • Preparation: To a 500 mL round-bottom flask, add 4-piperidone monohydrate hydrochloride (15.3 g, 100 mmol) and neopentyl glycol (11.4 g, 110 mmol).

    • Causality: A 10% molar excess of the diol drives the equilibrium forward without complicating downstream purification, as unreacted neopentyl glycol is highly water-soluble.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol) and suspend the mixture in 250 mL of anhydrous toluene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 120°C in an oil bath.

    • Validation Checkpoint: The reaction is a self-monitoring system. The theoretical water yield is ~3.6 mL (100 mmol from the reaction + 100 mmol from the monohydrate). Cease heating only when water collection plateaus at this volume.

  • Workup: Cool the reaction to 0°C. Vigorously stir and slowly add 2M NaOH until the aqueous phase reaches pH > 10.

    • Causality: The product is a basic amine (pKa ~9.5). Failing to fully deprotonate the nitrogen will result in the product remaining in the aqueous layer as a water-soluble salt, devastating the yield.

  • Isolation: Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: N-Boc Protection Route (Pathway B)
  • Protection: React 4-piperidone with di-tert-butyl dicarbonate (Boc2O) in DCM with triethylamine to yield N-Boc-4-piperidone.

  • Ketalization: Dissolve N-Boc-4-piperidone (19.9 g, 100 mmol) and neopentyl glycol (11.4 g, 110 mmol) in 200 mL DCM. Add 4Å molecular sieves (20 g) and cool to 0°C. Add BF3·OEt2 (2 mol%) dropwise.

    • Causality: Molecular sieves act as a thermodynamic sink, trapping water at low temperatures. This prevents the thermal deprotection of the Boc group that would occur under standard Dean-Stark conditions.

  • Deprotection: Filter the sieves, concentrate the intermediate, and treat with 20% trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Neutralize with saturated NaHCO3 to isolate the free spirocycle.

Workflow Start Charge Reactants (Amine HCl + Diol) Reflux Dean-Stark Reflux (Toluene, 120°C) Start->Reflux Check Theoretical H2O Collected? Reflux->Check Check->Reflux No (< 3.6 mL) Workup Basic Workup (pH > 10) Check->Workup Yes (~ 3.6 mL) Extract Solvent Extraction (DCM/Toluene) Workup->Extract Product Purified Ketal (CAS: 65535-86-6) Extract->Product

Self-validating workflow for direct ketalization emphasizing the water-collection checkpoint.

References

  • Arctom Scientific. "CAS NO. 65535-86-6 | Catalog AAB-AA01A99N". Arctom. 1

  • Firouzabadi, H., et al. "A New Molecular Iodine-Catalyzed Acetalization of Carbonyl Compounds". ResearchGate. 3

  • ACS Publications. "Enantioselective Transformations in the Synthesis of Therapeutic Agents". Chemical Reviews. 2

  • Armarego, W. L. F., & Chai, C. L. L. "Purification Of Laboratory Chemicals, Fifth Edition". VDOC.PUB. 4

Sources

Safety & Regulatory Compliance

Safety

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a logical extension of molecular reactivity. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) is a complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a logical extension of molecular reactivity. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) is a complex, bifunctional spirocycle increasingly utilized in advanced drug discovery and synthetic library generation.

To handle and dispose of this compound safely, we must deconstruct its dual-nature hazards: the nucleophilic spirocyclic amine and the acid-sensitive 1,3-dioxane acetal. This guide provides the causal reasoning and self-validating protocols required to manage this chemical throughout its operational lifecycle.

Chemical Profiling & Hazard Causality

Effective disposal begins with understanding why a chemical behaves the way it does. The hazards of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane are dictated by its two primary functional domains:

  • The 1,5-Dioxa (Acetal) Moiety: This cyclic acetal structure shares reactivity profiles with compounds like 1,3-dioxolane. While generally stable, cyclic acetals have a documented propensity for autooxidation upon prolonged exposure to air and light, leading to the formation of explosive peroxides[1]. Furthermore, while acetals are highly stable under basic conditions, they are susceptible to rapid hydrolysis when exposed to aqueous acids, breaking down into aldehydes and diols[2].

  • The 9-Aza (Secondary Amine) Moiety: The piperidine-like nitrogen is inherently basic and nucleophilic. It imparts significant lipophilicity to the spirocyclic core, allowing it to easily penetrate standard porous materials[3]. Operationally, this means the compound will react exothermically with acids and acts as a corrosive irritant to biological tissues.

Table 1: Physicochemical Properties & Operational Implications

PropertyValue / CharacteristicOperational Implication
Molecular Weight 185.26 g/mol Moderate volatility; mandates continuous fume hood handling.
Acetal Stability Stable at pH > 7Acidic hydrolysis occurs at pH < 4; strictly control waste pH.
Amine Basicity Nucleophilic / BasicExothermic reaction with acids; requires controlled titration.
Peroxide Potential Low to ModerateMandatory KI-starch screening prior to long-term waste storage.

Pre-Disposal Logistics & Engineering Controls

Before initiating any disposal or cleanup workflow, ensure the following self-validating safety systems are active:

  • Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 FPM.

  • Personal Protective Equipment (PPE): Due to the lipophilic nature of spirocyclic amines, standard latex is insufficient. Mandate double-gloving with heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat.

Procedural Disposal Workflows

Do not blindly mix this compound into generic waste carboys. The basic amine can trigger exothermic reactions with acidic waste, while the acetal ring demands specific pH management to prevent unintended degradation.

Protocol A: Non-Aqueous (Organic) Waste Processing
  • Peroxide Screening: Before disposal, test the organic solution for peroxides using KI-starch indicator strips. Cyclic acetals can accumulate peroxides over time[1].

  • Peroxide Quenching (If Positive): If peroxides exceed 20 ppm, add a 10% w/v aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ) and stir for 30 minutes. Retest with KI-starch strips to validate complete neutralization.

  • Segregation: Transfer the peroxide-free organic solution to a dedicated, clearly labeled "Halogen-Free Organic Waste" container.

  • Incompatibility Verification: Ensure the receiving container is free of strong oxidizers (e.g., concentrated nitric acid) to prevent violent oxidation of the secondary amine.

Protocol B: Aqueous Waste Neutralization (Critical pH Control)

Expert Insight: Neutralizing the basic amine in aqueous waste is mandatory. However, if the pH drops below 4.0, the acidic environment will catalyze the hydrolysis of the acetal ring[2]. This releases 2,2-dimethyl-1,3-propanediol and alters the waste's toxicity profile.

  • Dilution: Dilute the aqueous waste stream 1:5 with deionized water to act as a thermal sink for the exothermic neutralization.

  • Controlled Titration: Place the waste beaker in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Strict pH Monitoring: Use a calibrated pH meter. Stop the titration strictly at pH 7.0 – 8.0. Do not over-acidify.

  • Containerization: Once stabilized at a neutral pH, transfer the solution to an "Aqueous Hazardous Waste" carboy.

Visualizing the Disposal Logic

DisposalWorkflow Start Waste Generation: 3,3-Dimethyl-1,5-dioxa- 9-azaspiro[5.5]undecane PeroxideTest Step 1: Peroxide Testing (KI Starch Paper) Start->PeroxideTest Quench Step 1a: Quench Peroxides (Sodium Metabisulfite) PeroxideTest->Quench Positive PhaseCheck Step 2: Determine Phase PeroxideTest->PhaseCheck Negative Quench->PhaseCheck Aqueous Aqueous Waste Stream PhaseCheck->Aqueous Organic Organic Waste Stream PhaseCheck->Organic Neutralize Step 3a: Titrate to pH 7-8 (Avoid strong acid) Aqueous->Neutralize OrgBin Halogen-Free Organic Waste (Properly Labeled) Organic->OrgBin AqBin Aqueous Hazardous Waste (Properly Labeled) Neutralize->AqBin

Workflow for the safe assessment, neutralization, and disposal of spirocyclic acetal amines.

Spill Response & Decontamination

In the event of an operational spill, follow this self-validating containment loop to ensure complete environmental remediation:

  • Isolate: Evacuate non-essential personnel and maximize fume hood/room ventilation to disperse any volatile amine vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality Note: Do not use sawdust, as its high surface area combined with potential trace peroxides creates a severe fire hazard.

  • Neutralize: Sweep up the absorbent and place it in a solid hazardous waste bin. Wash the spill zone with a mild 5% citric acid solution to neutralize residual amine base, followed by a thorough deionized water rinse.

  • Verify: Swab the decontaminated area with pH paper to confirm the surface has returned to a neutral baseline (pH 6.5–7.5).

Sources

Handling

Personal protective equipment for handling 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Standard Operating Procedure & PPE Protocol for Handling 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane As drug development and synthetic methodologies advance, researchers frequently encounter complex bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Protocol for Handling 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

As drug development and synthetic methodologies advance, researchers frequently encounter complex bifunctional building blocks. 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS: 65535-86-6) [1] is a highly valuable spirocyclic scaffold, featuring both a secondary amine and a spiro-ketal moiety.

To handle this reagent safely, one must understand its dual reactivity. The secondary amine acts as a strong nucleophile and a localized base, making it a primary contact hazard capable of causing severe skin irritation and corneal damage[2]. Simultaneously, the spiro-ketal is acid-labile; exposure to strong acids can trigger rapid, exothermic hydrolysis, releasing volatile organic byproducts. Therefore, standard laboratory safety protocols must be strictly tailored to accommodate both the basicity of the amine and the stability limits of the ketal.

This guide provides a self-validating, step-by-step operational framework designed to protect personnel, preserve chemical integrity, and ensure compliance with advanced laboratory safety standards.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the why behind the hazard:

  • Corrosivity & Tissue Damage: Like most cyclic amines, this compound can rapidly penetrate the lipid bilayer of human skin, causing saponification of localized fats and deep tissue burns[2].

  • Incompatible Mixtures: Amines must never be mixed with sodium hypochlorite (bleach), as this reaction generates highly toxic, volatile chloramine gases[3].

  • Material Degradation: Free amines can degrade certain plastics over time (e.g., polycarbonate). Handling should be restricted to glass, High-Density Polyethylene (HDPE), or Polytetrafluoroethylene (PTFE).

Core PPE Requirements

To mitigate the hazards outlined above, personnel must utilize a layered defense strategy. The following table summarizes the quantitative specifications and causal reasoning for required PPE when handling this spiro-amine.

PPE CategorySpecification / StandardCausality & Experimental Rationale
Hand Protection Double-layered Nitrile (≥5 mil) or Butyl RubberAmines can permeate thin latex rapidly. Double-gloving ensures the outer layer can be safely doffed if contaminated, keeping the inner barrier intact[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent alkaline vapors or micro-splashes from causing irreversible corneal damage[4].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic blends (like polyester) can melt into the skin during an exothermic reaction. Cotton provides a breathable, non-melting barrier[5].
Respiratory Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of amine vapors. If working outside a hood (e.g., bulk transfer), a half-face respirator with organic vapor cartridges is required[6].

Operational Workflow: Step-by-Step Methodology

The following protocol is a self-validating system; each step contains a built-in verification check to ensure the environment remains controlled.

Phase 1: Pre-Operational Checks

  • Ventilation Verification: Ensure the chemical fume hood is operational. Check: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm).

  • Equipment Segregation: Clear the workspace of all strong acids (e.g., HCl, H2SO4), oxidizers, and bleach-containing disinfectants to prevent accidental hazardous cross-reactions[3].

  • Donning PPE: Follow the strict sequential donning process outlined in the diagram below to establish a sterile, protected barrier.

G Start 1. Pre-Lab Prep (Clear Hood & Check Flow) Coat 2. Don Cotton/FR Lab Coat (Button Fully) Start->Coat Eye 3. Don Splash Goggles (Verify Orbital Seal) Coat->Eye Gloves 4. Don Nitrile Gloves (Double Layer) Eye->Gloves Hood 5. Execute Chemical Transfer (Inside Fume Hood) Gloves->Hood Doff 6. Doffing Sequence (Outer Gloves -> Coat -> Eyes) Hood->Doff Wash 7. Wash Hands (Soap & Water, 20 secs) Doff->Wash

Caption: Standardized PPE Donning and Doffing Sequence for Spiro-Amine Handling.

Phase 2: Chemical Handling & Transfer

  • Vessel Preparation: Use only oven-dried borosilicate glass or PTFE containers.

  • Transfer Mechanics: For liquid states, use a positive displacement pipette to avoid aerosolizing the amine. For solid/waxy states, use an anti-static metal spatula.

  • Inert Atmosphere (Optional but Recommended): Because secondary amines can absorb atmospheric carbon dioxide to form carbamate salts, purge the reaction vessel with dry Nitrogen or Argon before and after transfer.

Phase 3: Post-Operation Decontamination

  • Surface Wipe-Down: Wipe the fume hood deck with a damp cloth containing a mild acid (e.g., 1% citric acid). Causality: A mild acid neutralizes residual basic amine without being strong enough to violently hydrolyze the spiro-ketal moiety.

  • Final Clean: Follow up with a DI water wipe to remove any citrate salts.

Spill Response & Disposal Plan

In the event of a spill, rapid and logical decision-making is required to prevent vapor accumulation and environmental contamination.

Immediate Spill Protocol:

  • Assess Volume: Determine if the spill is manageable (< 50 mL) or requires EHS intervention (> 50 mL).

  • Containment: Surround the spill with universal chemical absorbent pads or diatomaceous earth. Do not use sawdust, as amines can react with the organics in wood under certain conditions.

  • Neutralization: Carefully apply a mild, solid acid (such as sodium bisulfate or citric acid powder) from the perimeter inward. This quenches the amine's basicity, reducing vapor pressure and corrosivity safely.

  • Collection: Sweep the neutralized slurry using a non-sparking dustpan and place it into a wide-mouth HDPE hazardous waste container.

G Spill Spill Detected Assess Assess Volume Spill->Assess Small < 50 mL (Manageable) Assess->Small Large > 50 mL (High Vapor Risk) Assess->Large Absorb Apply Universal Absorbent Small->Absorb Evac Evacuate Area & Call EHS Large->Evac Neutralize Neutralize with Mild Solid Acid Absorb->Neutralize Dispose Store in HDPE Basic Organic Waste Neutralize->Dispose

Caption: Decision Matrix and Response Protocol for Spiro-Amine Chemical Spills.

Waste Disposal Logistics:

  • Segregation: Dispose of all contaminated PPE, wipes, and neutralized spill debris in a designated "Basic Organic Waste" container.

  • Labeling: Clearly label the container: "Hazardous Waste: Contains Basic Amines (3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane). Keep away from Acids and Oxidizers."

  • Storage: Store the waste container in a secondary containment bin within a ventilated waste accumulation area until scheduled EHS pickup[5].

References

  • BIOFOUNT / Vertex AI Search Grounding - Spiro Compound Block CAS Verification (CAS: 65535-86-6). Retrieved April 7, 2026. 1

  • Leica Biosystems - Elements of Laboratory Safety: Handling Corrosives and Amines. Retrieved April 7, 2026. 2

  • California Institute of Technology (Caltech CCE) - General Lab Safety Procedure: Contact-Hazard Chemicals and Incompatibilities. Retrieved April 7, 2026. 3

  • University of the Philippines Diliman - Institute Laboratory Safety Guide (Eyewear and Spill Protocols). Retrieved April 7, 2026. 4

  • Australian Industrial Chemicals Introduction Scheme (AICIS) - Public Report: Handling Amine Adducts and Environmental Toxicity. Retrieved April 7, 2026. 6

  • King Khalid University - Chemistry Department Safety Manual: PPE and Waste Management. Retrieved April 7, 2026. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Reactant of Route 2
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
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